molecular formula C27H39Cl5N8O4 B10800386 CBB1007 hydrochloride

CBB1007 hydrochloride

Cat. No.: B10800386
M. Wt: 716.9 g/mol
InChI Key: FBXRLNJMTYEDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CBB1007 hydrochloride is a useful research compound. Its molecular formula is C27H39Cl5N8O4 and its molecular weight is 716.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H39Cl5N8O4

Molecular Weight

716.9 g/mol

IUPAC Name

methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;pentahydrochloride

InChI

InChI=1S/C27H34N8O4.5ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);5*1H

InChI Key

FBXRLNJMTYEDJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Rovunaptabin (BC 007)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rovunaptabin (formerly known as BC 007) is a novel therapeutic agent with a unique mechanism of action designed to address a range of autoimmune diseases. It is a single-stranded DNA aptamer that functions as a broad-spectrum neutralizer of pathogenic functional autoantibodies (fAABs) targeting G-protein coupled receptors (GPCRs). These fAABs are implicated in the pathophysiology of various conditions, including dilated cardiomyopathy, Long COVID, and glaucoma, by dysregulating normal cellular signaling. This technical guide provides a comprehensive overview of the core mechanism of action of Rovunaptabin, supported by available preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

Introduction: The Role of Functional Autoantibodies in Disease

G-protein coupled receptors are the largest family of cell surface receptors and play a pivotal role in transducing extracellular signals into intracellular responses, thereby regulating a vast array of physiological processes. In certain pathological states, the immune system erroneously produces autoantibodies that recognize and bind to these receptors. A subset of these, known as functional autoantibodies, can act as agonists, antagonists, or allosteric modulators of the receptor, leading to chronic overstimulation or inhibition of signaling pathways. This dysregulation is a key driver of disease pathology in several autoimmune conditions.

Rovunaptabin has emerged as a promising therapeutic candidate that directly targets and neutralizes these pathogenic fAABs, offering a causal therapeutic approach rather than merely symptomatic treatment.

Rovunaptabin (BC 007): A Profile

Rovunaptabin is a 15-nucleotide single-stranded DNA aptamer with the sequence 5'-GGT TGG TGT GGT TGG-3'[1]. Aptamers are short, single-stranded nucleic acid molecules that can fold into unique three-dimensional structures, allowing them to bind to specific target molecules with high affinity and specificity.

Key Properties of Rovunaptabin:

PropertyDescription
Chemical Name Rovunaptabin
Former Name BC 007
Molecular Type Single-stranded DNA aptamer
Sequence 5'-GGT TGG TGT GGT TGG-3'[1]
Target Functional autoantibodies against G-protein coupled receptors (GPCR-fAABs)
Mechanism of Action Neutralization of GPCR-fAABs

Core Mechanism of Action: Neutralization of GPCR-fAABs

The primary mechanism of action of Rovunaptabin is its ability to bind to and neutralize a broad spectrum of pathogenic fAABs directed against various GPCRs.

Binding to a Conserved Region on Autoantibodies

Unlike therapeutic antibodies that typically target the highly variable complementarity-determining regions (CDRs) of other antibodies, Rovunaptabin binds to a conserved region on the Fab fragments of GPCR-fAABs, outside of the CDRs[2][3]. This is a crucial aspect of its broad-spectrum activity, as it allows Rovunaptabin to recognize and neutralize a variety of different fAABs that target different GPCRs.

cluster_autoantibody Functional Autoantibody (fAAB) fAAB fAAB CDR CDR BindingSite Rovunaptabin Binding Site Rovunaptabin Rovunaptabin (BC 007) Rovunaptabin->BindingSite Binds to conserved region

Figure 1: Rovunaptabin binds to a conserved region on the fAAB, distinct from the CDR.

Preventing Autoantibody-Receptor Interaction

By binding to the fAABs, Rovunaptabin sterically hinders their interaction with the target GPCRs. This prevents the autoantibodies from binding to their respective receptors and initiating the aberrant downstream signaling that drives the disease process.

The neutralization of these fAABs has been demonstrated in both in vitro and in vivo models[4][5]. Preclinical studies in spontaneously hypertensive rats and Doberman Pinschers with dilated cardiomyopathy have shown a significant reduction in fAAB titers and associated improvements in physiological parameters following treatment with Rovunaptabin[2][6].

Impact on GPCR Signaling Pathways

Functional autoantibodies can dysregulate GPCR signaling in a manner similar to endogenous ligands, leading to pathological consequences. For instance, agonistic autoantibodies against the β1-adrenergic receptor (β1-AAB) can cause chronic receptor activation in cardiomyocytes, leading to increased heart rate, contractility, and ultimately, cellular damage and heart failure.

Rovunaptabin, by neutralizing these fAABs, restores normal GPCR signaling. This alleviates the chronic receptor stimulation and allows for the normalization of downstream cellular processes.

cluster_pathway Dysregulated GPCR Signaling by fAABs cluster_intervention Rovunaptabin Intervention fAAB Functional Autoantibody (fAAB) GPCR G-Protein Coupled Receptor (GPCR) fAAB->GPCR Binds and Activates fAAB_neutralized Neutralized fAAB G_protein G-Protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Pathological Cellular Response Second_Messenger->Cellular_Response Initiates Rovunaptabin Rovunaptabin (BC 007) Rovunaptabin->fAAB Binds and Neutralizes fAAB_neutralized->GPCR Binding Blocked

Figure 2: Rovunaptabin blocks fAAB-mediated GPCR signaling.

Quantitative Data on Rovunaptabin Efficacy

While specific IC50 values for the neutralization of various GPCR-fAABs by Rovunaptabin are not widely published in the public domain, preclinical and clinical studies provide semi-quantitative evidence of its efficacy.

Table 1: Summary of Preclinical and Clinical Efficacy Data for Rovunaptabin

Study TypeModelAutoantibody TargetKey FindingsReference
In VitroNeonatal Rat Cardiomyocyte Bioassayβ1-Adrenergic Receptor AABsRovunaptabin neutralized the chronotropic effects of β1-AABs.[7]
In VivoSpontaneously Hypertensive Ratsβ1-Adrenergic Receptor AABsTreatment with Rovunaptabin led to a strong and sustained reduction in β1-AAB titer.[2]
In VivoDoberman Pinschers with Dilated Cardiomyopathyβ1-Adrenergic Receptor AABsRovunaptabin treatment resulted in a long-lasting reduction of β1-AABs and improved cardiac function.[6]
Clinical Trial (Phase IIa)Patients with Post-COVID SyndromeGPCR-fAABsRovunaptabin showed a significant improvement in fatigue and quality of life, associated with neutralization of GPCR-fAABs.[5]

Key Experimental Protocols

The primary assay used to determine the functional activity of GPCR-fAABs and the neutralizing effect of Rovunaptabin is the neonatal rat cardiomyocyte bioassay.

Neonatal Rat Cardiomyocyte Bioassay for fAAB Activity

This bioassay is a standard method for identifying and characterizing functional autoantibodies against GPCRs[8].

Objective: To measure the chronotropic (beating rate) effect of fAABs on spontaneously beating neonatal rat cardiomyocytes and to assess the neutralizing capacity of Rovunaptabin.

Methodology:

  • Isolation of Cardiomyocytes:

    • Hearts are harvested from 1-3 day old neonatal rats.

    • The ventricular tissue is minced and subjected to enzymatic digestion (e.g., using trypsin and collagenase) to obtain a single-cell suspension[9][10][11].

    • Cardiomyocytes are purified from other cell types (e.g., fibroblasts) by Percoll gradient centrifugation[11].

  • Cell Culture:

    • Purified cardiomyocytes are plated on culture dishes and allowed to form a spontaneously beating monolayer.

  • Bioassay Procedure:

    • The baseline beating rate of the cardiomyocyte monolayer is recorded.

    • Patient serum or purified IgG containing fAABs is added to the culture medium.

    • The change in beating rate is measured over time. An increase in beating rate indicates the presence of agonistic fAABs.

    • To test for neutralization, fAAB-containing samples are pre-incubated with varying concentrations of Rovunaptabin before being added to the cardiomyocytes.

    • The prevention or reduction of the fAAB-induced change in beating rate indicates the neutralizing activity of Rovunaptabin.

cluster_workflow Neonatal Rat Cardiomyocyte Bioassay Workflow start Start isolate Isolate Neonatal Rat Cardiomyocytes start->isolate culture Culture Cardiomyocytes to form Beating Monolayer isolate->culture measure_baseline Measure Baseline Beating Rate culture->measure_baseline add_fAAB Add fAAB-containing Sample measure_baseline->add_fAAB pre_incubate Pre-incubate fAAB with Rovunaptabin measure_baseline->pre_incubate measure_effect Measure Change in Beating Rate add_fAAB->measure_effect end End measure_effect->end add_neutralized Add Pre-incubated Sample to Cardiomyocytes pre_incubate->add_neutralized measure_neutralization Measure Beating Rate (Assess Neutralization) add_neutralized->measure_neutralization measure_neutralization->end

Figure 3: Experimental workflow for the neonatal rat cardiomyocyte bioassay.

Conclusion

Rovunaptabin (BC 007) represents a targeted and innovative therapeutic strategy for a variety of autoimmune diseases characterized by the presence of functional autoantibodies against G-protein coupled receptors. Its unique mechanism of action, involving the neutralization of these pathogenic autoantibodies by binding to a conserved region, allows for the restoration of normal cellular signaling. Preclinical and emerging clinical data support its potential as a causal therapy for conditions such as dilated cardiomyopathy and Long COVID. Further research, particularly the publication of detailed quantitative efficacy data, will continue to elucidate the full therapeutic potential of this promising DNA aptamer.

References

CBB1007 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 hydrochloride is a synthetic small molecule identified as a potent and selective, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, stem cell biology, and drug development. The information compiled herein is based on publicly available scientific literature and technical data sheets.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular differentiation. Among the enzymes responsible for these modifications, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a significant therapeutic target. LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark generally associated with active gene transcription. By removing these methyl groups, LSD1 represses the expression of target genes. Overexpression of LSD1 has been implicated in the pathogenesis of various cancers and in the maintenance of a pluripotent state in stem cells.

CBB1007 was discovered as a cell-permeable, amidino-guanidinium compound that competitively inhibits LSD1. Its ability to modulate the epigenetic landscape has positioned it as a valuable tool for studying the biological roles of LSD1 and as a potential therapeutic agent, particularly for cancers with stem cell-like characteristics.

Discovery and Synthesis

The discovery of CBB1007 was reported by Wang, J., et al. in a 2011 publication in Cancer Research. The study aimed to identify novel small molecule inhibitors of LSD1 with selectivity and anti-tumor activity. While the detailed synthetic route is outlined in the original publication, a generalized scheme is presented below. The synthesis involves a multi-step process culminating in the formation of the active hydrochloride salt.

(Note: The detailed, step-by-step synthesis protocol would be derived from the primary literature. As the full text is not available, a generalized representation is provided.)

Mechanism of Action

CBB1007 functions as a reversible and selective inhibitor of the human LSD1 enzyme.[1] Its mechanism of action is centered on its ability to block the demethylase activity of LSD1, leading to an accumulation of mono- and di-methylated H3K4 at the promoter regions of target genes. This increase in H3K4 methylation results in the activation of previously silenced genes, which can, in turn, induce cellular differentiation and inhibit proliferation.

The selectivity of CBB1007 for LSD1 over other histone demethylases, such as LSD2 and JARID1A, is a key feature that minimizes off-target effects.[1]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by CBB1007.

CBB1007_Mechanism CBB1007 This compound LSD1 LSD1 (KDM1A) CBB1007->LSD1 Inhibits H3K4me2 Histone H3 Lysine 4 (di-methylated) LSD1->H3K4me2 Demethylates H3K4me1 Histone H3 Lysine 4 (mono-methylated) LSD1->H3K4me1 Demethylates Gene_Repression Target Gene Repression LSD1->Gene_Repression Promotes H3K4me2->Gene_Repression Gene_Activation Target Gene Activation H3K4me2->Gene_Activation Promotes H3K4me1->Gene_Repression H3K4me1->Gene_Activation Promotes Differentiation Cellular Differentiation Gene_Activation->Differentiation Proliferation_Inhibition Inhibition of Proliferation Gene_Activation->Proliferation_Inhibition

Caption: Mechanism of action of this compound.

Preclinical Data

The preclinical evaluation of CBB1007 has demonstrated its potential as an anti-cancer agent and a modulator of cell fate. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Efficacy of CBB1007
ParameterValueCell Line/SystemReference
LSD1 Inhibition (IC50) 5.27 µMHuman LSD1[1]
Cell Growth Inhibition (IC50) > 100 µMNon-pluripotent cancer cells[1]
Cell Growth Inhibition (IC50) Significantly inhibited at 1-100 µMF9 teratocarcinoma cells[1]
Table 2: Cellular Effects of CBB1007
ExperimentConcentrationDurationCell LineObserved EffectReference
Adipogenesis Assay5-20 µM14 dayshESCsIncreased lipid droplet formation[1]
Western Blot5-20 µM14 dayshESCsReduced LSD1 and Histone H3 levels, increased H3K4me2[1]
Gene Expression5-20 µM14 dayshESCsUpregulation of adipocyte markers PPARγ-2 and C/EBPα[1]
Gene Expression0.5-20 µM24 hoursF9 cellsActivation of CHRM4 and SCN3A genes[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide outlines of the key experimental protocols used in the characterization of CBB1007.

LSD1 Inhibition Assay (In Vitro)

This assay is designed to measure the enzymatic activity of LSD1 and the inhibitory effect of CBB1007. A common method is a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Experimental Workflow:

LSD1_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare reagents: - Recombinant LSD1 - H3K4me1/2 peptide substrate - CBB1007 dilutions - HRP and Amplex Red Plate Add LSD1 and CBB1007 to 96-well plate Reagents->Plate Incubate1 Pre-incubate LSD1 and CBB1007 Add_Substrate Add H3K4me1/2 peptide substrate Incubate1->Add_Substrate Incubate2 Incubate to allow demethylation (H₂O₂ is produced) Add_Substrate->Incubate2 Add_HRP Add HRP and Amplex Red Incubate2->Add_HRP Incubate3 Incubate in the dark Add_HRP->Incubate3 Read_Fluorescence Read fluorescence (Ex/Em ~540/590 nm) Incubate3->Read_Fluorescence Calculate_Inhibition Calculate percent inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot dose-response curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC₅₀ value Plot_Curve->Determine_IC50

Caption: Workflow for an in vitro LSD1 inhibition assay.

Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human LSD1, a synthetic H3K4me1 or H3K4me2 peptide substrate, horseradish peroxidase (HRP), and Amplex Red. Serially dilute this compound to the desired concentrations.

  • Enzyme Reaction: In a 96-well plate, add LSD1 enzyme to each well, followed by the various concentrations of CBB1007 or vehicle control. Pre-incubate briefly.

  • Initiate Reaction: Add the H3K4 peptide substrate to initiate the demethylation reaction.

  • Detection: After a set incubation period, add the HRP and Amplex Red solution. This mixture reacts with the H₂O₂ produced by the LSD1 reaction to generate the fluorescent product, resorufin.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percentage of LSD1 inhibition at each CBB1007 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay determines the effect of CBB1007 on the growth of cancer cell lines.

Methodology:

  • Cell Seeding: Plate cells (e.g., F9 teratocarcinoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 30 hours).

  • Viability Assessment: Add a viability reagent such as MTT or resazurin and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence, which correlates with the number of viable cells.

  • Analysis: Normalize the readings to the vehicle control and calculate the IC50 for cell growth inhibition.

Western Blot Analysis

This technique is used to detect changes in the levels of specific proteins (e.g., LSD1, Histone H3, H3K4me2) in cells treated with CBB1007.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., human embryonic stem cells) and treat with various concentrations of CBB1007 for the desired duration.

  • Protein Extraction: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-LSD1, anti-Histone H3, anti-H3K4me2, and a loading control like anti-GAPDH).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Development Status and Future Directions

The available data on this compound is primarily from preclinical, in vitro studies. There is no publicly available information regarding its progression into in vivo animal models or human clinical trials. This suggests that the development of CBB1007 as a therapeutic agent may be in the early stages or may have been discontinued.

Future research could focus on:

  • In vivo efficacy and toxicity studies in relevant animal models of cancer.

  • Pharmacokinetic and pharmacodynamic profiling of CBB1007.

  • Optimization of the chemical structure to improve potency and drug-like properties.

  • Exploration of CBB1007 in combination with other anti-cancer therapies.

Conclusion

This compound is a valuable research tool for investigating the biological functions of LSD1. Its selective and reversible inhibitory activity against LSD1 has been demonstrated to induce differentiation and inhibit the proliferation of pluripotent cancer cells in vitro. While its therapeutic potential remains to be fully elucidated through further preclinical and potentially clinical development, the foundational research on CBB1007 provides a strong basis for the continued exploration of LSD1 inhibitors as a promising class of anti-cancer agents. This technical guide summarizes the core findings and methodologies related to the discovery and initial characterization of CBB1007, providing a resource for researchers in the field.

References

CBB1007 Hydrochloride: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 hydrochloride is a potent and selective, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. This technical guide provides an in-depth overview of the biological activity of CBB1007, summarizing its mechanism of action, in vitro efficacy, and its specific effects on pluripotent cancer cells. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Introduction

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), epigenetic marks associated with active gene transcription. LSD1 is overexpressed in a variety of cancers and plays a crucial role in maintaining the undifferentiated state of pluripotent stem cells and cancer stem cells. Its inhibition has emerged as a promising strategy for cancer therapy. This compound is a small molecule inhibitor designed to target the catalytic activity of LSD1.

Mechanism of Action

CBB1007 acts as a reversible and selective inhibitor of LSD1.[1] By binding to the active site of the enzyme, it prevents the demethylation of H3K4me2, leading to an increase in the cellular levels of this histone mark. This, in turn, leads to the de-repression of differentiation-associated genes that are silenced in pluripotent and cancer cells. A key aspect of CBB1007's activity is its ability to induce the differentiation of pluripotent cancer cells, such as teratocarcinoma cells, thereby inhibiting their proliferation.

Quantitative Biological Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound.

Table 1: In Vitro LSD1 Inhibition

ParameterValueSpeciesReference
IC505.27 µMHuman[1]

Table 2: In Vitro Cell Growth Inhibition (IC50)

Cell LineCell TypeIC50 (µM)
F9Mouse Teratocarcinoma~10
NCCITHuman Teratocarcinoma~10
2102EpHuman Embryonal Carcinoma~10
HeLaHuman Cervical Cancer> 100
HCT116Human Colon Cancer> 100
NIH3T3Mouse Embryonic Fibroblast> 100

Experimental Protocols

In Vitro LSD1 Demethylase Assay

This assay is used to determine the inhibitory activity of CBB1007 on LSD1 enzymatic activity.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human LSD1 enzyme, a synthetic H3K4me2 peptide substrate, and varying concentrations of this compound in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour) to allow for the demethylation reaction to occur.

  • Detection: The amount of demethylated product is quantified using a formaldehyde dehydrogenase-coupled assay. In this assay, the formaldehyde produced from the demethylation reaction is converted to a fluorescent product by formaldehyde dehydrogenase in the presence of NAD+.

  • Data Analysis: The fluorescence intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of CBB1007 on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of CBB1007 and a typical experimental workflow for its evaluation.

CBB1007_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_phenotype Cellular Phenotype CBB1007 CBB1007 LSD1 LSD1 CBB1007->LSD1 Inhibition H3K4me2 H3K4me2 (Active Gene Mark) LSD1->H3K4me2 Demethylation Pluripotency_Genes Pluripotency- Associated Genes (e.g., SOX2, OCT4) LSD1->Pluripotency_Genes Activation Diff_Genes Differentiation- Associated Genes H3K4me2->Diff_Genes Activation Differentiation Differentiation Diff_Genes->Differentiation Proliferation Proliferation (Tumor Growth) Pluripotency_Genes->Proliferation

Caption: Proposed mechanism of action of CBB1007.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay LSD1 Enzymatic Assay Prolif_Assay Cell Proliferation Assay (MTT) Enzyme_Assay->Prolif_Assay Cell_Culture Cancer Cell Lines (Pluripotent vs. Non-pluripotent) Cell_Culture->Prolif_Assay WB_Assay Western Blot (H3K4me2 levels) Prolif_Assay->WB_Assay Gene_Expression Gene Expression Analysis (qRT-PCR) WB_Assay->Gene_Expression Xenograft Tumor Xenograft Model Gene_Expression->Xenograft Treatment CBB1007 Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Toxicity Toxicity Assessment Treatment->Toxicity

Caption: General experimental workflow for CBB1007 evaluation.

Conclusion

This compound is a valuable research tool for studying the role of LSD1 in pluripotency and cancer. Its selective inhibition of LSD1 and subsequent induction of differentiation in pluripotent cancer cells highlight its potential as a therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical applications of CBB1007 and other LSD1 inhibitors. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile in preclinical cancer models.

References

CBB1007 Hydrochloride: A Technical Guide to Target Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007 hydrochloride is a synthetic small molecule identified as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. As a reversible, substrate-competitive inhibitor, CBB1007 has emerged as a valuable chemical probe for studying the biological roles of LSD1 and as a potential therapeutic agent, particularly in the context of cancers exhibiting stem-cell-like properties. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism and the workflows used for its characterization.

Core Target and Mechanism of Action

CBB1007's primary molecular target is the flavin-dependent monoamine oxidase, Lysine-Specific Demethylase 1 (LSD1). LSD1 plays a critical role in epigenetic regulation by catalyzing the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1 and H3K4me2), marks generally associated with active gene transcription. By inhibiting LSD1, CBB1007 leads to an increase in global H3K4 methylation, resulting in the de-repression of epigenetically silenced genes. This mechanism underlies its observed effects on cell differentiation and proliferation, particularly in pluripotent cancer cells.

Target Selectivity Profile

CBB1007 exhibits a notable degree of selectivity for LSD1 over other histone demethylases, such as LSD2 (KDM1B) and the Jumonji C (JmjC) domain-containing demethylase JARID1A (KDM5A).

Quantitative Selectivity Data

The following table summarizes the in vitro inhibitory activity of CBB1007 against its primary target and other related enzymes.

Target EnzymeIC50 (µM)Assay TypeSubstrate
Human LSD1 5.27[1][2][3][4][5]Mass Spectrometry-basedDi-methylated H3K4 peptide
LSD2 No significant inhibitionNot specifiedNot specified
JARID1A No significant inhibitionNot specifiedNot specified

Data sourced from publicly available information and the primary literature.

Experimental Protocols

The following sections detail the methodologies employed to determine the target selectivity of CBB1007.

In Vitro LSD1 Demethylase Activity Assay (Mass Spectrometry-based)

This assay quantifies the enzymatic activity of LSD1 by measuring the conversion of a di-methylated H3K4 peptide substrate to its mono- and un-methylated forms in the presence of the inhibitor.

Materials:

  • Recombinant human LSD1 enzyme

  • Di-methylated H3K4 peptide substrate (e.g., corresponding to amino acids 1-21 of histone H3)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

  • FAD (flavin adenine dinucleotide)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

  • Prepare a reaction mixture containing recombinant LSD1, FAD, and the di-methylated H3K4 peptide substrate in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixture. A DMSO control is run in parallel.

  • Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

  • Terminate the reactions by adding an acidic solution (e.g., 0.1% trifluoroacetic acid).

  • Analyze the reaction products by mass spectrometry to quantify the relative amounts of di-methylated, mono-methylated, and un-methylated peptide substrate.

  • Calculate the percentage of inhibition at each CBB1007 concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

In Vitro LSD2 and JARID1A Demethylase Activity Assays

To assess the selectivity of CBB1007, similar in vitro demethylase assays are performed using recombinant LSD2 and JARID1A enzymes. The specific substrates and assay conditions are adjusted to be optimal for each enzyme. For JARID1A, a tri-methylated H3K4 peptide is typically used as the substrate. The readout for these assays can also be mass spectrometry or other methods such as AlphaLISA® or fluorescence-based assays that detect the demethylated product. CBB1007 has been shown to have no significant inhibitory effect on the activity of these enzymes under the tested conditions.

Signaling Pathway and Experimental Workflow Diagrams

LSD1 Signaling Pathway

The following diagram illustrates the role of LSD1 in histone demethylation and gene regulation, and the inhibitory effect of CBB1007.

LSD1_Pathway cluster_nucleus Nucleus H3K4me2 H3K4me2 (Active Chromatin) H3K4me1 H3K4me1 H3K4me2->H3K4me1 LSD1 H3K4me0 H3K4me0 (Inactive Chromatin) H3K4me1->H3K4me0 LSD1 LSD1 LSD1 Gene_Repression Gene Repression LSD1->Gene_Repression CBB1007 CBB1007 CBB1007->LSD1

Caption: CBB1007 inhibits LSD1-mediated demethylation of H3K4.

Experimental Workflow for Target Selectivity Profiling

The diagram below outlines the general workflow for determining the target selectivity profile of a small molecule inhibitor like CBB1007.

Selectivity_Workflow cluster_workflow Target Selectivity Workflow Compound This compound Primary_Assay Primary Target Assay (e.g., LSD1 activity) Compound->Primary_Assay Selectivity_Panel Selectivity Panel Assays (e.g., LSD2, JARID1A) Compound->Selectivity_Panel IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Data_Analysis Data Analysis and Selectivity Profile Generation IC50_Determination->Data_Analysis Off_Target_Analysis Off-Target Analysis Selectivity_Panel->Off_Target_Analysis Off_Target_Analysis->Data_Analysis

Caption: Workflow for assessing CBB1007 target selectivity.

Conclusion

This compound is a well-characterized, selective inhibitor of LSD1 with a demonstrated IC50 of 5.27 µM for the human enzyme.[1][2][3][4][5] Its selectivity against other histone demethylases like LSD2 and JARID1A makes it a valuable tool for dissecting the specific functions of LSD1 in health and disease. The detailed experimental protocols and workflows provided in this guide offer a framework for the continued investigation and application of CBB1007 in epigenetic research and drug discovery.

References

CBB1007 Hydrochloride: An In-depth Technical Guide on its Effect on Histone Methylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 hydrochloride is a synthetic, cell-permeable small molecule that acts as a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. By targeting LSD1, CBB1007 modulates the epigenetic landscape of cells, primarily by preventing the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2). This inhibition leads to an accumulation of these histone marks, which are generally associated with active gene transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on histone methylation, detailed experimental protocols for its study, and its impact on cellular signaling pathways.

Introduction to this compound and Histone Methylation

Histone methylation is a critical post-translational modification that plays a fundamental role in regulating chromatin structure and gene expression. The methylation status of specific lysine and arginine residues on histone tails is dynamically controlled by histone methyltransferases (HMTs) and histone demethylases (HDMs). Lysine-Specific Demethylase 1 (LSD1) was the first discovered histone demethylase and is a flavin adenine dinucleotide (FAD)-dependent enzyme. LSD1 specifically removes methyl groups from mono- and di-methylated H3K4 (H3K4me1/2), marks associated with transcriptional activation, and mono- and di-methylated H3K9 (H3K9me1/2), marks often linked to transcriptional repression.

Dysregulation of LSD1 activity is implicated in various human diseases, including cancer, where its overexpression is often associated with poor prognosis. This has made LSD1 an attractive therapeutic target for the development of small molecule inhibitors. This compound has emerged as a valuable research tool and a potential therapeutic agent due to its selective inhibition of LSD1.

Mechanism of Action of this compound

This compound functions as a reversible and selective inhibitor of the histone demethylase LSD1.[1] Its mechanism of action involves binding to the active site of the LSD1 enzyme, thereby preventing it from demethylating its primary substrates, H3K4me1 and H3K4me2.[1] This inhibition leads to a global increase in the levels of these histone marks, which in turn alters gene expression patterns. Notably, this compound does not affect the trimethylated state of H3K4 (H3K4me3) or the di-methylated state of H3K9 (H3K9me2).[1] Its selectivity for LSD1 over other histone demethylases, such as LSD2 and JARID1A, makes it a specific tool for studying LSD1 function.[1]

The functional consequence of increased H3K4me1/2 at gene promoters and enhancers is typically the activation of gene expression. In the context of pluripotent cancer cells, such as teratocarcinoma and embryonic carcinoma, inhibition of LSD1 by CBB1007 leads to the upregulation of differentiation-associated genes and a concomitant decrease in the expression of pluripotency factors like SOX2 and OCT4.[2]

cluster_0 This compound Action cluster_1 Histone Methylation State cluster_2 Gene Expression Outcome CBB1007 CBB1007 LSD1 LSD1 CBB1007->LSD1 Inhibits Demethylation Demethylation LSD1->Demethylation H3K4me1/me2 H3K4me1/me2 Gene_Expression Altered Gene Expression H3K4me1/me2->Gene_Expression Increased levels lead to Demethylation->H3K4me1/me2 Maintains low levels of Differentiation_Genes Upregulation of Differentiation Genes Gene_Expression->Differentiation_Genes Pluripotency_Factors Downregulation of Pluripotency Factors (e.g., SOX2, OCT4) Gene_Expression->Pluripotency_Factors

Mechanism of this compound on Histone Methylation and Gene Expression.

Quantitative Data on the Effect of this compound

The inhibitory activity of this compound on LSD1 has been quantified, and its effects on histone methylation levels have been observed in various cell lines.

ParameterValue/EffectTarget/SystemReference
IC50 5.27 µMHuman LSD1 (in vitro)[1]
Inhibition Spectrum Blocks demethylation of H3K4me1 and H3K4me2Histone H3[1]
No significant effect on H3K4me3 or H3K9me2 demethylationHistone H3[1]
Selectivity Selective for LSD1 over LSD2 and JARID1AHistone Demethylases[1]
Cellular Effects Increased global H3K4me2 levelsHuman Embryonic Stem Cells (hESCs)[3][4]
Upregulation of adipocyte marker genes (PPARγ-2, C/EBPα)hESCs undergoing adipogenic differentiation[1]
Inhibition of cell growthF9 murine embryonic carcinoma cells[1]
Downregulation of SOX2 and OCT4PA-1 human ovarian teratocarcinoma cells and F9 cells[2]

Experimental Protocols

In Vitro LSD1 Demethylase Activity Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on LSD1 enzymatic activity.

Materials:

  • Recombinant human LSD1 enzyme

  • H3K4me1 or H3K4me2 peptide substrate

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Detection reagents (e.g., horseradish peroxidase, Amplex Red)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

  • In a 96-well plate, add the recombinant LSD1 enzyme to the assay buffer.

  • Add the different concentrations of this compound or vehicle control to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the demethylase reaction by adding the H3K4me1/2 peptide substrate to each well.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents. The production of hydrogen peroxide as a byproduct of the demethylation reaction can be measured using a coupled assay with horseradish peroxidase and a fluorogenic substrate like Amplex Red.

  • Measure the fluorescence or absorbance using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Histone Methylation

This protocol outlines the steps to determine the effect of this compound on global H3K4me2 levels in cultured cells.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K4me2, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24-48 hours).

  • Harvest the cells and lyse them using a suitable lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize for histone content, strip the membrane and re-probe with an antibody against total Histone H3.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels.

Signaling Pathways and Experimental Workflows

The inhibition of LSD1 by this compound initiates a cascade of events that ultimately alters cellular phenotype. The following diagram illustrates a key signaling pathway affected by CBB1007 in pluripotent cancer cells.

cluster_pathway LSD1 Inhibition Signaling Pathway in Pluripotent Cancer Cells CBB1007 CBB1007 LSD1 LSD1 CBB1007->LSD1 inhibits H3K4me1_me2 H3K4me1/me2 Demethylation LSD1->H3K4me1_me2 catalyzes Increase_H3K4me1_me2 Increased H3K4me1/me2 at Gene Promoters/Enhancers LSD1->Increase_H3K4me1_me2 SOX2_OCT4_Promoter Promoters of Pluripotency Genes (e.g., SOX2, OCT4) Differentiation_Gene_Promoter Promoters of Differentiation Genes Increase_H3K4me1_me2->SOX2_OCT4_Promoter affects Increase_H3K4me1_me2->Differentiation_Gene_Promoter affects Repression_SOX2_OCT4 Repression of SOX2 & OCT4 Expression SOX2_OCT4_Promoter->Repression_SOX2_OCT4 Activation_Diff_Genes Activation of Differentiation Gene Expression Differentiation_Gene_Promoter->Activation_Diff_Genes Inhibition_Growth Inhibition of Cell Growth Repression_SOX2_OCT4->Inhibition_Growth Cellular_Differentiation Induction of Cellular Differentiation Activation_Diff_Genes->Cellular_Differentiation

Signaling pathway affected by this compound.

A typical experimental workflow to investigate the effects of this compound on histone methylation and gene expression is depicted below.

cluster_workflow Experimental Workflow cluster_protein Protein Analysis cluster_rna RNA Analysis Cell_Culture 1. Cell Culture (e.g., F9 or PA-1 cells) Treatment 2. Treatment with CBB1007 (Dose-response and time-course) Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting Analysis 4. Parallel Analysis Harvesting->Analysis Histone_Extraction a. Histone Extraction RNA_Isolation a. RNA Isolation Western_Blot b. Western Blot (H3K4me2, Total H3) Histone_Extraction->Western_Blot Quantification_WB c. Densitometry and Quantification Western_Blot->Quantification_WB RT_qPCR b. RT-qPCR (e.g., SOX2, OCT4, differentiation markers) RNA_Isolation->RT_qPCR Data_Analysis_qPCR c. Relative Gene Expression Analysis RT_qPCR->Data_Analysis_qPCR

Experimental workflow for studying this compound effects.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of LSD1 and the consequences of altered histone H3K4 methylation. Its selectivity and reversible nature make it a useful tool for dissecting the epigenetic regulation of gene expression. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the effects of this compound in various biological systems and to explore its therapeutic potential in diseases characterized by LSD1 dysregulation. Further research into the precise molecular interactions and downstream signaling cascades will continue to elucidate the full spectrum of its biological activities.

References

CBB1007 Hydrochloride: A Technical Guide for Pluripotent Stem Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CBB1007 hydrochloride, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), and its application in the field of pluripotent stem cell (PSC) research. This compound has emerged as a valuable tool for modulating the delicate balance between self-renewal and differentiation in PSCs, offering potential avenues for enhancing the safety and efficacy of PSC-based therapies. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Target: LSD1

This compound is a potent, reversible, and substrate-competitive selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).

In pluripotent stem cells, LSD1 is a key component of the machinery that maintains the undifferentiated state. It is often found in complex with other transcriptional repressors, such as the CoREST and NuRD complexes, to silence the expression of lineage-specific differentiation genes. By inhibiting LSD1, this compound alters the histone methylation landscape, leading to the activation of previously silenced genes and promoting the transition of PSCs from a state of self-renewal to differentiation. Furthermore, LSD1 has been shown to regulate the activity of the tumor suppressor protein p53 through demethylation, adding another layer of complexity to its role in cell fate decisions.

Quantitative Effects of LSD1 Inhibition on Pluripotent Stem Cells

The inhibition of LSD1 by small molecules like CBB1007 has profound and dose-dependent effects on the biology of pluripotent stem cells. The following tables summarize key quantitative data from studies on CBB1007 and other LSD1 inhibitors, providing insights into their impact on PSC proliferation, differentiation, and tumorigenicity.

Table 1: Effect of LSD1 Inhibition on Pluripotent Stem Cell Proliferation and Viability

CompoundCell LineConcentrationEffect on ProliferationEffect on ViabilityReference
CBB1007 F9 Teratocarcinoma10 µM~20% inhibition of cell growthMinimal effect[1]
25 µM~40% inhibition of cell growthMinimal effect[1]
50 µM~60% inhibition of cell growthMinimal effect[1]
Phenelzine sulfate hiPSCsVariesDecreased growth rate with increasing inhibitionNot specified[2]
Tranylcypromine hiPSCsVariesDecreased growth rate with increasing inhibitionNot specified[2]

Table 2: Effect of LSD1 Inhibition on Pluripotent Stem Cell Differentiation

CompoundCell LineConcentrationDifferentiation OutcomeKey Markers (Fold Change)Reference
CBB1007 hESCs20 µMPromoted adipogenic differentiationIncreased H3K4me2 levels[3],[4]
LSD1 shRNA hiPSCsN/ASpontaneous differentiation (endoderm)SOX17: ~32-fold ↑, FOXA2: ~19-fold ↑[5]
GSK-LSD1 Epidermal ProgenitorsNot specifiedPremature epidermal differentiationUpregulation of differentiation-associated transcription factors[6]

Table 3: Effect of LSD1 Inhibition on Teratoma Formation

TreatmentCell LineAssayOutcomeReference
LSD1 inhibitor (S2157) hiPSCsIn vivo transplantation in immunodeficient micePrevented teratoma formation[7],[8]
LSD1 knockdown hiPSCsIn vivo transplantation in immunodeficient miceSignificantly lower teratoma weights[7]
LSD1 inhibition hiPSCsIn vivo transplantation in immunodeficient miceLow teratoma volume; impaired pluripotency[2]

Signaling Pathways Modulated by this compound

This compound exerts its effects on pluripotent stem cells by modulating complex signaling networks that control cell fate. The primary mechanism involves the inhibition of LSD1, which leads to alterations in histone methylation and subsequent changes in gene expression. Furthermore, the interplay between LSD1 and the p53 tumor suppressor pathway is a critical aspect of its function.

cluster_nucleus Nucleus cluster_phenotype Cellular Phenotype CBB1007 CBB1007 hydrochloride LSD1 LSD1 CBB1007->LSD1 inhibits Pluripotency_Genes Pluripotency Genes (e.g., OCT4, NANOG) LSD1->Pluripotency_Genes maintains silencing of differentiation programs Differentiation_Genes Differentiation Genes LSD1->Differentiation_Genes represses H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates p53 p53 LSD1->p53 demethylates Self_Renewal Self-Renewal & Pluripotency NuRD_CoREST NuRD/CoREST Complexes NuRD_CoREST->LSD1 associates with Pluripotency_Genes->Self_Renewal Differentiation Differentiation Differentiation_Genes->Differentiation H3K4me2->Differentiation_Genes activates transcription p53->Pluripotency_Genes represses p53_activity p53 Activity p53_demethylation Demethylation Apoptosis Apoptosis p53_activity->Apoptosis Teratoma Teratoma Formation Self_Renewal->Teratoma cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_data Data Interpretation PSC_Culture 1. PSC Culture (Feeder-Free) Treatment 3. Treat PSCs with CBB1007 (and Vehicle Control) PSC_Culture->Treatment CBB1007_Prep 2. Prepare CBB1007 Stock Solution CBB1007_Prep->Treatment qPCR A. Gene Expression (qPCR) Treatment->qPCR Western B. Protein Expression (Western Blot) Treatment->Western IF C. Marker Staining (Immunofluorescence) Treatment->IF Teratoma D. Teratoma Assay (In Vivo) Treatment->Teratoma Data_Analysis Analyze Quantitative Data qPCR->Data_Analysis Western->Data_Analysis IF->Data_Analysis Teratoma->Data_Analysis Conclusion Draw Conclusions on CBB1007 Effects Data_Analysis->Conclusion

References

CBB1007 hydrochloride for cancer research applications

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "CBB1007 hydrochloride" in scientific literature and public databases has yielded no specific information for a compound with this identifier. It is possible that "this compound" is an internal compound code that has not yet been publicly disclosed, a newly synthesized molecule pending publication, or a misnomer.

Therefore, a detailed technical guide on this compound cannot be provided at this time due to the absence of available data.

However, a wealth of information exists for other hydrochloride-based compounds with significant applications in cancer research. As an alternative, this guide can offer a comprehensive overview of a well-characterized hydrochloride salt of a cancer therapeutic, demonstrating the requested in-depth format. Potential candidates for such a guide, based on available research, include:

  • Thioridazine Hydrochloride: An antipsychotic agent that has shown potential in treating triple-negative breast cancer.

  • Chloropyramine Hydrochloride: A compound identified to target the FAK-VEGFR-3 interaction, suppressing breast cancer growth.

  • Lycorine Hydrochloride: A natural product with demonstrated anti-cancer activities in small-cell lung cancer.

Should you be interested in a detailed technical guide on one of these, or another publicly known hydrochloride compound, please specify your compound of interest. The subsequent guide will adhere to the originally requested format, including structured data tables, detailed experimental protocols, and Graphviz diagrams of signaling pathways.

CBB1007 Hydrochloride: A Technical Guide to its Role in Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 hydrochloride is a potent and selective small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression through the demethylation of histone H3 at lysine 4 (H3K4). By inhibiting LSD1, CBB1007 leads to the re-expression of epigenetically silenced genes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its effects on gene expression with a particular focus on pluripotent cancer cells, and detailed experimental protocols for its study.

Introduction to this compound and LSD1 Inhibition

This compound is a reversible and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that specifically removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription.[1] By removing these marks, LSD1 contributes to the repression of gene expression. LSD1 has been found to be overexpressed in a variety of cancers and is crucial for maintaining the undifferentiated state of pluripotent stem cells and certain cancer cells.[1][4]

CBB1007's inhibitory action on LSD1 leads to an increase in global H3K4me1 and H3K4me2 levels, resulting in the de-repression of LSD1 target genes.[1][2][3] A key finding is that CBB1007 selectively inhibits the proliferation of pluripotent cancer cells, such as teratocarcinomas and embryonic carcinomas, which express stem cell markers like Oct4 and Sox2, while having minimal effects on non-pluripotent cancer cells or normal somatic cells.[1][4]

Quantitative Data: In Vitro Efficacy of CBB1007

The following table summarizes the key quantitative data regarding the inhibitory activity of CBB1007 against human LSD1 and its effects on pluripotent cancer cell lines.

ParameterValueCell Line/TargetReference
IC50 (hLSD1) 5.27 µMHuman LSD1 (in vitro)[1][2][3]
IC50 (F9 cells) ≤ 3.74 µMF9 (Mouse embryonic carcinoma)[2]
Effect on Histone Methylation Increase in H3K4Me2 and H3K4Me at ≤ 5 µMF9 cells[2]
Growth Inhibition Preferential arrest of pluripotent tumorsPluripotent vs. non-pluripotent cancer cells[1][2]
Effect on Non-pluripotent cells IC50 > 100 µMNon-pluripotent cancer or normal somatic cells[2]

Signaling Pathway and Mechanism of Action

CBB1007's mechanism of action is centered on the inhibition of LSD1, which in turn modulates the epigenetic landscape and reactivates gene expression. The following diagram illustrates this pathway.

CBB1007_Mechanism_of_Action Mechanism of Action of this compound cluster_nucleus Cell Nucleus cluster_chromatin Chromatin HistoneH3 Histone H3 H3K4me2 H3K4me2 (Active Mark) HistoneH3->H3K4me2 Methylation Gene_Silencing Target Gene Silencing Gene_Activation Target Gene Activation H3K4me2->Gene_Activation Promotes LSD1 LSD1 Enzyme LSD1->H3K4me2 Demethylation LSD1->Gene_Silencing Leads to CBB1007 CBB1007 Hydrochloride CBB1007->LSD1 Inhibits

Caption: CBB1007 inhibits LSD1, preventing H3K4me2 demethylation and reactivating gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

LSD1 Inhibition Assay (In Vitro)

This protocol is a general guideline for a fluorescence-based assay to measure the enzymatic activity of LSD1 and its inhibition by CBB1007.

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., H3K4me2 peptide)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer

  • This compound

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and the fluorescent probe.

  • Add this compound at various concentrations to the wells of the microplate.

  • Add the LSD1 enzyme to the wells, followed by the LSD1 substrate to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Measure the fluorescence intensity using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

This protocol describes how to assess the effect of CBB1007 on the proliferation of cancer cell lines.

Materials:

  • Pluripotent (e.g., F9, NCCIT) and non-pluripotent (e.g., HeLa, NIH3T3) cancer cell lines

  • Cell culture medium and supplements

  • This compound

  • MTT reagent or other cell viability assay kit

  • 96-well cell culture plates

  • DMSO (vehicle control)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (and a DMSO control) for a specified duration (e.g., 72 hours).

  • Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Western Blot Analysis for Histone Methylation

This protocol is for detecting changes in global histone H3 lysine 4 methylation levels upon treatment with CBB1007.

Materials:

  • Cell lines of interest

  • This compound

  • Lysis buffer

  • Primary antibodies against H3K4me1, H3K4me2, and total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and extract total protein.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the levels of H3K4me1/2 to total Histone H3.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to quantify the expression of specific genes that are de-repressed by CBB1007.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (e.g., for CHRM4, SCN3A, and a housekeeping gene like GAPDH)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA templates.

  • Perform qPCR using the gene-specific primers and the qPCR master mix.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound.

CBB1007_Experimental_Workflow Experimental Workflow for this compound Investigation Start Start: Hypothesis CBB1007 inhibits LSD1 and affects cancer cell viability InVitro_Assay In Vitro LSD1 Inhibition Assay Start->InVitro_Assay Cell_Culture Cell Culture: Pluripotent & Non-pluripotent Cancer Cell Lines Start->Cell_Culture Data_Analysis Data Analysis and Interpretation InVitro_Assay->Data_Analysis Determine IC50 Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Cell_Viability Western_Blot Western Blot: Histone Methylation (H3K4me1/2) Cell_Culture->Western_Blot RT_qPCR RT-qPCR: Target Gene Expression (e.g., CHRM4, SCN3A) Cell_Culture->RT_qPCR Cell_Viability->Data_Analysis Determine IC50 & Selectivity Western_Blot->Data_Analysis Assess change in histone marks RT_qPCR->Data_Analysis Quantify gene expression changes Conclusion Conclusion: Elucidation of CBB1007's Mechanism and Efficacy Data_Analysis->Conclusion

Caption: A logical workflow for characterizing the activity of CBB1007.

Conclusion and Future Directions

This compound is a valuable research tool for studying the role of LSD1 in gene regulation and cancer biology. Its selective inhibition of pluripotent cancer cells highlights the potential of targeting epigenetic regulators in cancer therapy. Future research may focus on identifying additional downstream targets of the LSD1/CBB1007 axis, exploring its efficacy in in vivo models, and investigating potential combination therapies to enhance its anti-cancer effects. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

Methodological & Application

CBB1007 Hydrochloride: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CBB1007 hydrochloride is a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in epigenetic regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Overexpression of LSD1 has been implicated in various cancers, making it a promising therapeutic target. CBB1007 has demonstrated potent anti-tumor activity in preclinical studies, particularly in teratocarcinoma and embryonic carcinoma cells, by inhibiting LSD1's demethylase activity, leading to cell growth inhibition and induction of differentiation. This document provides detailed experimental protocols for in vitro and in vivo studies involving this compound, along with data presentation and visualization of the relevant signaling pathways.

Mechanism of Action

CBB1007 selectively inhibits LSD1, which is a flavin adenine dinucleotide (FAD)-dependent amine oxidase.[2] LSD1 primarily demethylates mono- and di-methylated H3K4 (H3K4me1/2), which are histone marks associated with active gene transcription. By inhibiting LSD1, CBB1007 leads to an accumulation of H3K4me1/2, altering gene expression patterns. This can result in the reactivation of silenced tumor suppressor genes and the induction of cellular differentiation. The IC50 of CBB1007 for human LSD1 is 5.27 µM. CBB1007 has also been shown to interfere with downstream signaling pathways of crucial receptors like the Epidermal Growth Factor Receptor (EGFR).[3]

Signaling Pathway

The inhibition of LSD1 by this compound impacts multiple downstream signaling pathways involved in cell proliferation, differentiation, and survival. A simplified representation of the LSD1 signaling pathway and the effect of CBB1007 is depicted below.

LSD1_Pathway cluster_nucleus Nucleus cluster_drug Drug Action cluster_cellular_effects Cellular Effects LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Demethylation Prolif_Genes Proliferation Genes LSD1->Prolif_Genes H3K4me2 H3K4me2 (Active Chromatin) Diff_Genes Differentiation Genes (e.g., CHRM4, SCN3A) H3K4me2->Diff_Genes Activation H3K4me1->Prolif_Genes Activation Differentiation Differentiation Growth_Inhibition Growth Inhibition CBB1007 CBB1007 HCl CBB1007->LSD1 Inhibition

Caption: LSD1 signaling pathway and this compound inhibition.

Data Presentation

In Vitro Efficacy of this compound
Cell LineCancer TypeAssayIC50 (µM)Reference
F9TeratocarcinomaCell ProliferationNot explicitly stated, but significant inhibition at 1-100 µM[2]
hESCsN/ACell DifferentiationNot applicable[2]
A549Lung AdenocarcinomaCell Growth~5[3]
PC9Lung AdenocarcinomaCell Growth~0.3[3]
In Vivo Efficacy of LSD1 Inhibition
Tumor ModelTreatment GroupDose and ScheduleTumor Growth Inhibition (%)Reference
CT26 Colorectal CarcinomaLSD1 Inhibitor NDI-10115075 mg/kg, p.o., daily50[4]
EMT-6 Breast CancerLSD1 Inhibitor NDI-10115075 mg/kg, p.o., daily85[4]
HPAF II Pancreatic CancerFerritin-encapsulated drugNot specified94[5]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted for determining the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., F9, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM). Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with CBB1007 HCl A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell proliferation assay.

Western Blotting for Histone Methylation

This protocol details the detection of changes in H3K4me2 levels following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-H3K4me2, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of this compound for 24-48 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Xenograft_Workflow A Inject cancer cells into mice B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer CBB1007 HCl or vehicle C->D E Measure tumor volume and body weight D->E F Excise tumors for analysis E->F G Calculate Tumor Growth Inhibition F->G

Caption: Workflow for an in vivo xenograft tumor study.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for analyzing the expression of differentiation-related genes after this compound treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., differentiation markers) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Treat cells with this compound for a specified time.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA.

  • Run the qPCR reaction in a qPCR instrument. The protocol typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[6]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Conclusion

This compound is a valuable research tool for studying the role of LSD1 in cancer biology and development. The protocols provided herein offer a framework for investigating its cellular and in vivo effects. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of CBB1007 to inhibit LSD1 and induce differentiation highlights its potential as a therapeutic agent in cancers characterized by aberrant epigenetic regulation.

References

CBB1007 Hydrochloride: Application Notes and Protocols for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007 hydrochloride is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression through the demethylation of histone H3 on lysines 4 and 9. As a reversible, cell-permeable amidino-guanidinium compound, CBB1007 has demonstrated significant potential in cancer research, particularly in targeting pluripotent tumors such as teratocarcinoma, embryonic carcinoma, and seminoma.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound in cell culture assays.

Mechanism of Action

This compound selectively inhibits the demethylase activity of LSD1, with a reported IC50 value of 5.27 µM for human LSD1.[1][2] Its inhibitory action is specific to the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4Me1 and H3K4Me2), with no significant effect on tri-methylated H3K4 or di-methylated H3K9.[1] By blocking LSD1, CBB1007 leads to an increase in H3K4 methylation, which in turn activates the expression of differentiation-related genes that are often suppressed in cancer cells.[1][2] This targeted epigenetic modulation makes CBB1007 a promising candidate for anti-cancer therapies.

Signaling Pathway

The primary signaling pathway affected by CBB1007 is the LSD1-mediated histone demethylation pathway. Inhibition of LSD1 by CBB1007 leads to downstream effects on gene expression, ultimately influencing cell proliferation and differentiation.

LSD1_Inhibition_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences CBB1007 CBB1007 Hydrochloride LSD1 LSD1 Enzyme CBB1007->LSD1 Inhibits H3K4 Histone H3 (H3K4me1/2) LSD1->H3K4 Demethylates Gene_Expression Increased H3K4me2 & Activation of Differentiation Genes Cell_Growth Inhibition of Cancer Cell Growth Gene_Expression->Cell_Growth Differentiation Induction of Cell Differentiation Gene_Expression->Differentiation

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound.

Table 1: In Vitro Inhibitory Activity

TargetIC50 (µM)Source
Human LSD15.27[1][2]

Table 2: Effects on Cancer Cell Lines

Cell LineAssayConcentration (µM)Incubation TimeObserved EffectSource
F9 (mouse teratocarcinoma)Cell Proliferation1 - 10030 hSignificant inhibition of cell growth[1]
Human Embryonic Stem Cells (hESCs)Cell Differentiation (Adipogenesis)5 - 2014 daysIncreased lipid droplet formation[1]
F9 (mouse teratocarcinoma)Gene Expression0.5 - 2024 hActivation of CHRM4 and SCN3A genes[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • Target cancer cell line (e.g., F9)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve CBB1007).

  • Incubate the plate for the desired time period (e.g., 30 hours).[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_cbb1007 Add CBB1007 dilutions seed_cells->add_cbb1007 incubate_30h Incubate for 30 hours add_cbb1007->incubate_30h add_mtt Add MTT solution incubate_30h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate cell viability read_absorbance->analyze end End analyze->end

MTT Assay Workflow.
Western Blot Analysis

This protocol is used to assess the levels of specific proteins, such as histones and their methylation status, following treatment with this compound.

Materials:

  • This compound

  • Target cancer cell line

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-LSD1, anti-H3, anti-H3K4me2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound for the desired time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow start Start cell_treatment Treat cells with CBB1007 start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Western Blot Workflow.

Conclusion

This compound presents a valuable tool for investigating the role of LSD1 in cancer biology and for the development of novel epigenetic therapies. The protocols and data presented here provide a foundation for researchers to design and execute in vitro studies to further elucidate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure reproducible and reliable results in the evaluation of this compound's effects on cancer cell lines.

References

Application Notes and Protocols: Determining the Optimal Concentration of CBB1007 Hydrochloride for F9 Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

F9 teratocarcinoma cells are a valuable in vitro model system for studying embryonic development and cellular differentiation. These cells, derived from a murine teratocarcinoma, are pluripotent and can be induced to differentiate into various cell types, including primitive, parietal, and visceral endoderm, upon treatment with specific agents. One such potential inducing agent is CBB1007 hydrochloride, a novel compound whose effects on F9 cell fate are of significant interest.

These application notes provide a comprehensive framework for determining the optimal concentration of this compound to induce differentiation in F9 cells. The protocols outlined below detail methods for assessing cell viability, monitoring differentiation markers, and investigating the underlying signaling pathways.

Data Presentation: Expected Outcomes of Concentration Optimization

The following table summarizes hypothetical data to illustrate the expected outcomes from a dose-response experiment designed to identify the optimal this compound concentration for F9 cell differentiation. The goal is to find a concentration that maximizes the differentiation marker expression while maintaining high cell viability.

CBB1007 HCl (µM)Cell Viability (%)GATA6 Expression (Fold Change)Cytokeratin 8 Expression (Fold Change)Morphology
0 (Control)100 ± 5.21.0 ± 0.11.0 ± 0.2Undifferentiated, rounded cells
0.198 ± 4.82.5 ± 0.41.8 ± 0.3Minimal change
195 ± 6.18.2 ± 0.95.5 ± 0.7Flattened, epithelial-like cells
10 92 ± 5.5 15.6 ± 1.8 12.3 ± 1.5 Prominent epithelial-like morphology
5075 ± 8.312.1 ± 1.49.8 ± 1.1Signs of cytotoxicity
10040 ± 9.55.3 ± 0.64.1 ± 0.5Significant cell death

Data are presented as mean ± standard deviation.

Experimental Protocols

F9 Cell Culture and Maintenance

Materials:

  • F9 teratocarcinoma cells (ATCC® CRL-1720™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture F9 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days, or when they reach 80-90% confluency, using 0.25% Trypsin-EDTA.

Determining Optimal this compound Concentration

This experiment aims to identify the concentration of this compound that induces maximal differentiation with minimal cytotoxicity.

Workflow:

G cluster_0 Day 0: Cell Seeding cluster_1 Day 1: Treatment cluster_2 Day 4: Analysis seed Seed F9 cells in 96-well and 6-well plates treat Treat cells with a serial dilution of CBB1007 HCl (0.1-100 µM) seed->treat viability Assess cell viability (MTT assay) treat->viability morphology Observe cell morphology (Microscopy) treat->morphology markers Analyze differentiation markers (qPCR, Western Blot) treat->markers

Caption: Workflow for determining the optimal this compound concentration.

Protocol:

  • Cell Seeding: Seed F9 cells in 96-well plates for viability assays and 6-well plates for molecular analyses at a density of 5 x 10³ cells/cm².

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or a vehicle control.

  • Incubation: Incubate the cells for 72-96 hours.

  • Analysis:

    • Cell Viability (MTT Assay):

      • Add MTT solution (5 mg/mL) to each well of the 96-well plate and incubate for 4 hours at 37°C.

      • Remove the medium and add DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Morphological Assessment: Observe changes in cell morphology using a phase-contrast microscope. Look for the transition from small, rounded cells to larger, flattened, epithelial-like cells indicative of differentiation.

    • Gene Expression Analysis (qPCR):

      • Extract total RNA from cells in the 6-well plates using a suitable kit.

      • Synthesize cDNA using a reverse transcription kit.

      • Perform quantitative PCR using primers for endodermal differentiation markers such as GATA6 and Cytokeratin 8. Normalize to a housekeeping gene like GAPDH.

    • Protein Expression Analysis (Western Blot):

      • Lyse cells from the 6-well plates and quantify protein concentration.

      • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies against GATA6 and Cytokeratin 8, followed by HRP-conjugated secondary antibodies.

      • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathway Investigation

This compound may induce differentiation through the modulation of key signaling pathways. A proposed pathway to investigate is the PI3K/Akt pathway, which is known to be involved in F9 cell differentiation.

G CBB1007 CBB1007 HCl Receptor Cell Surface Receptor CBB1007->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., GSK3β, mTOR) pAkt->Downstream modulates Differentiation Endodermal Differentiation Downstream->Differentiation

Caption: Proposed signaling pathway for CBB1007 HCl-induced F9 cell differentiation.

Protocol for Pathway Analysis:

  • Treatment: Treat F9 cells with the predetermined optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Extraction: Lyse the cells at each time point and collect the protein lysates.

  • Western Blot Analysis: Perform Western blotting as described previously, using antibodies against total and phosphorylated forms of key signaling proteins, such as Akt (p-Akt Ser473) and PI3K.

  • Inhibitor Studies: To confirm the involvement of a specific pathway, pre-treat the cells with a known inhibitor (e.g., LY294002 for PI3K) before adding this compound. Assess whether the inhibitor blocks the induction of differentiation markers.

Conclusion

These application notes provide a robust starting point for researchers investigating the effects of this compound on F9 cells. By systematically determining the optimal concentration and investigating the underlying molecular mechanisms, a comprehensive understanding of this compound's potential as a differentiation-inducing agent can be achieved. The provided protocols are adaptable and can be modified to suit specific experimental needs and to explore other potential signaling pathways.

Application Notes and Protocols: CBB1007 Hydrochloride Treatment of Human Embryonic Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007 hydrochloride is a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme involved in histone demethylation and the regulation of gene expression. In the context of human embryonic stem cells (hESCs), LSD1 plays a crucial role in maintaining pluripotency and controlling differentiation. Inhibition of LSD1 by this compound has been shown to modulate gene expression and promote the differentiation of hESCs into specific lineages. These application notes provide an overview of the effects of this compound on hESCs and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound functions by selectively inhibiting the demethylase activity of LSD1. LSD1 primarily removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1 and H3K4me2), marks associated with active gene transcription. By inhibiting LSD1, this compound treatment leads to an increase in global H3K4me2 levels, which in turn activates the expression of differentiation-related genes in pluripotent cells.[1]

Effects on Human Embryonic Stem Cells

Treatment of hESCs with this compound has been demonstrated to induce differentiation, particularly towards the adipogenic lineage. Key observed effects include:

  • Increased Adipogenesis: this compound treatment promotes the formation of lipid droplets in hESCs undergoing adipogenic differentiation.[1]

  • Upregulation of Adipocyte Markers: The expression of key adipocyte marker genes, such as PPARγ-2 and C/EBPα, is significantly upregulated in hESCs treated with this compound during differentiation.[1]

  • Histone Methylation Changes: Western blot analysis has confirmed that this compound treatment reduces the levels of LSD1 and total histone H3, while increasing the levels of H3K4me2 in hESCs.[1]

Data Summary

The following tables summarize the quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Activity of this compound

TargetIC50
Human LSD15.27 µM

Table 2: Effects of this compound on hESCs during Adipogenesis (14-day treatment)

ConcentrationObserved Effect
5 µMIncreased lipid droplet formation
10 µMIncreased lipid droplet formation
20 µMIncreased lipid droplet formation

Table 3: Gene Expression and Protein Level Changes in hESCs Treated with this compound (5-20 µM for 14 days)

MoleculeChange
LSD1 ProteinReduced
Histone H3 ProteinReduced
H3K4me2Increased
PPARγ-2 mRNAUpregulated
C/EBPα mRNAUpregulated

Experimental Protocols

Protocol 1: Induction of Adipogenic Differentiation in hESCs using this compound

This protocol describes the induction of adipogenesis from hESCs using this compound.

Materials:

  • Human Embryonic Stem Cells (hESCs)

  • hESC culture medium

  • Adipogenic differentiation medium

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Cell culture plates

  • Oil Red O staining solution

Procedure:

  • Culture hESCs to the desired confluency in hESC culture medium.

  • To initiate differentiation, replace the hESC culture medium with adipogenic differentiation medium.

  • Add this compound to the differentiation medium at final concentrations ranging from 5 µM to 20 µM. A vehicle control (e.g., DMSO) should be run in parallel.

  • Culture the cells for 14 days, replacing the medium with fresh differentiation medium and this compound every 2-3 days.

  • After 14 days, assess adipogenic differentiation by staining for lipid droplets using Oil Red O.

  • (Optional) Harvest cells for gene expression analysis (e.g., qRT-PCR for PPARγ-2 and C/EBPα) or protein analysis (e.g., Western blot for LSD1, Histone H3, and H3K4me2).

Protocol 2: Western Blot Analysis of Histone Methylation in hESCs

This protocol outlines the procedure for analyzing changes in histone methylation in hESCs following treatment with this compound.

Materials:

  • hESCs treated with this compound (as described in Protocol 1)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-LSD1, anti-Histone H3, anti-H3K4me2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control hESCs using a suitable lysis buffer and determine the protein concentration.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LSD1, Histone H3, and H3K4me2 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative changes in protein levels.

Visualizations

G Signaling Pathway of this compound in hESCs CBB1007 CBB1007 Hydrochloride LSD1 LSD1 CBB1007->LSD1 inhibits H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates Diff_Genes Differentiation-Related Genes (e.g., PPARγ-2, C/EBPα) H3K4me2->Diff_Genes activates Adipogenesis Adipogenesis Diff_Genes->Adipogenesis promotes

Caption: this compound signaling pathway in hESCs.

G Experimental Workflow for this compound Treatment of hESCs cluster_0 Cell Culture and Treatment cluster_1 Analysis hESC_Culture Culture hESCs Differentiation Induce Adipogenic Differentiation hESC_Culture->Differentiation Treatment Treat with CBB1007 HCl (5-20 µM) for 14 days Differentiation->Treatment OilRedO Oil Red O Staining (Lipid Droplets) Treatment->OilRedO qRT_PCR qRT-PCR (PPARγ-2, C/EBPα) Treatment->qRT_PCR WesternBlot Western Blot (LSD1, H3, H3K4me2) Treatment->WesternBlot

Caption: Workflow for hESC treatment and analysis.

References

Application Note: CBB1007 Hydrochloride for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CBB1007 hydrochloride, also identified as compound "No. 07," is a novel small molecule tubulin inhibitor demonstrating significant anti-cancer and anti-metastatic properties.[1] Its mechanism of action involves direct binding to tubulin dimers, which disrupts microtubule polymerization and dynamics. This interference leads to mitotic arrest in cancer cells, ultimately inhibiting their proliferation.[1] Furthermore, this compound has been shown to increase mitochondrial reactive oxygen species, leading to the inactivation of the RAF-MEK-ERK signaling cascade, which plays a crucial role in cell proliferation and metastasis.[1] Notably, this compound is suggested to overcome multidrug resistance, a common challenge with traditional chemotherapeutic agents.[1] This application note provides a detailed protocol for utilizing this compound in a cell proliferation assay to evaluate its anti-proliferative effects on cancer cell lines.

Principle of the Assay

This protocol utilizes a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability as an indicator of cell proliferation.[2] Viable, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of this compound, a dose-response curve can be generated to determine the concentration at which the compound inhibits cell proliferation by 50% (IC50).

Experimental Protocols

Materials and Reagents

  • Cancer cell line of interest (e.g., colon cancer cell line)

  • This compound (stock solution prepared in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4: Assay a Harvest and count cells b Seed cells into a 96-well plate (e.g., 5,000 cells/well) a->b c Incubate overnight (37°C, 5% CO2) b->c d Prepare serial dilutions of This compound e Treat cells with different concentrations of CBB1007 d->e g Add MTT solution to each well f Include vehicle control (DMSO) f->e h Incubate for 2-4 hours g->h i Add DMSO to dissolve formazan crystals h->i j Measure absorbance at 570 nm i->j

Caption: Experimental workflow for the cell proliferation assay.

Step-by-Step Protocol

  • Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM). c. Carefully remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. d. Include a vehicle control group treated with the same concentration of DMSO used in the highest this compound concentration. e. Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution. f. Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.

Data Presentation

Table 1: Hypothetical Anti-proliferative Effect of this compound on Colon Cancer Cells

CBB1007 HCl (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
0.011.180.0794.4
0.10.950.0676.0
10.630.0550.4
100.250.0320.0
1000.100.028.0

Signaling Pathway

This compound Mechanism of Action

G cluster_0 This compound Action cluster_1 Downstream Signaling CBB1007 CBB1007 Hydrochloride Tubulin Tubulin Dimers CBB1007->Tubulin Binds to MitoROS Mitochondrial ROS CBB1007->MitoROS Increases Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Leads to Proliferation Cell Proliferation & Metastasis MitoticArrest->Proliferation Inhibits RAF RAF MitoROS->RAF Inactivates MEK MEK RAF->MEK Inhibition ERK ERK MEK->ERK Inhibition ERK->Proliferation Inhibits

References

Application Notes and Protocols for Western Blot Analysis of H3K4me2 Following CBB1007 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone post-translational modifications (PTMs) are critical regulators of chromatin structure and gene expression. The dimethylation of lysine 4 on histone H3 (H3K4me2) is a key epigenetic mark associated with transcriptionally poised and active chromatin. The enzyme Lysine-Specific Demethylase 1 (LSD1/KDM1A) removes methyl groups from H3K4me1 and H3K4me2, leading to transcriptional repression. CBB1007 hydrochloride is a cell-permeable, reversible, and substrate-competitive inhibitor of LSD1. Inhibition of LSD1 by this compound leads to an increase in the global levels of H3K4me2. This document provides a detailed protocol for the use of this compound to induce H3K4me2 levels in cultured cells and to detect this change using western blotting.

Mechanism of Action

This compound acts as a potent and selective inhibitor of the histone demethylase LSD1. By competitively binding to the substrate-binding pocket of LSD1, CBB1007 prevents the demethylation of H3K4me2. This inhibition results in the accumulation of H3K4me2 on histone H3 tails, which can be readily detected by western blot analysis. The IC50 for the inhibition of H3K4me2 demethylation by this compound is less than or equal to 5µM.

cluster_0 Mechanism of this compound Action CBB1007 CBB1007 Hydrochloride LSD1 LSD1 (KDM1A) CBB1007->LSD1 Inhibits H3K4me2_demethylation Demethylation of H3K4me2 LSD1->H3K4me2_demethylation Catalyzes H3K4me2_accumulation Increased H3K4me2 levels gene_transcription Altered Gene Transcription H3K4me2_accumulation->gene_transcription

Caption: Mechanism of this compound action on H3K4me2.

Experimental Protocols

This section provides a detailed methodology for a western blot experiment to analyze H3K4me2 levels after treating cells with this compound.

Cell Culture and Treatment
  • Cell Seeding: Plate the cells of interest at an appropriate density in a multi-well plate or flask to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.

  • Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO). It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for the cell line being used.

Histone Extraction (Acid Extraction Method)
  • Cell Harvesting: After treatment, harvest the cells by scraping or trypsinization. Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer.

  • Nuclear Isolation: Incubate on ice to allow cells to swell, then centrifuge to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate on a rotator at 4°C for at least 1 hour.

  • Protein Precipitation: Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25% and incubating on ice.

  • Washing: Pellet the precipitated histones by centrifugation, wash the pellet with ice-cold acetone, and air dry.

  • Resuspension: Resuspend the histone pellet in ultrapure water.

  • Quantification: Determine the protein concentration using a Bradford or BCA protein assay.

Western Blotting
  • Sample Preparation: Mix the histone extracts with 2x Laemmli sample buffer and boil for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (10-20 µg) onto a 15% SDS-PAGE gel for optimal resolution of histones.[1] Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm nitrocellulose membrane.[2]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me2 diluted in the blocking buffer overnight at 4°C with gentle agitation. A primary antibody against total Histone H3 should be used as a loading control.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Data Presentation

The following tables provide a summary of recommended concentrations and dilutions for the key reagents.

ReagentStock ConcentrationWorking Concentration
This compound10 mM in DMSO1 - 10 µM
Sulfuric Acid (H2SO4)18 M0.4 N
Trichloroacetic Acid (TCA)100% (w/v)20 - 25% (v/v)
SDS-PAGE GelN/A15% Acrylamide
AntibodyDilution RangeIncubation Conditions
Primary Anti-H3K4me21:1000 - 1:5000Overnight at 4°C
Primary Anti-Histone H31:5000 - 1:20000Overnight at 4°C
HRP-conjugated Secondary1:5000 - 1:100001 hour at Room Temp

Experimental Workflow

cluster_workflow Experimental Workflow cell_culture 1. Cell Culture and Seeding treatment 2. CBB1007 Hydrochloride Treatment cell_culture->treatment histone_extraction 3. Histone Extraction treatment->histone_extraction quantification 4. Protein Quantification histone_extraction->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Western Blot Transfer sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-H3K4me2 & Anti-H3) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis

Caption: Western blot workflow for H3K4me2 detection.

References

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with CBB1007 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBB1007 hydrochloride is a potent and selective, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial for demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). LSD1 plays a significant role in regulating gene expression, and its dysregulation is implicated in various diseases, including cancer. Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interactions of proteins, such as LSD1-mediated histone modifications, with DNA.

These application notes provide a comprehensive guide for utilizing this compound in ChIP assays to study its effects on histone methylation patterns at specific genomic loci. The protocols and data presented herein are intended to assist researchers in designing and executing experiments to elucidate the mechanism of action of this compound and its impact on gene regulation.

Mechanism of Action

This compound competitively inhibits the demethylase activity of LSD1. By blocking LSD1, this compound is expected to lead to an accumulation of H3K4me2, a mark associated with active or poised gene transcription, at LSD1 target genes. Conversely, it may also affect H3K9me2 levels, which are generally associated with gene repression. The net effect on gene expression is context-dependent, relying on the specific genomic location and the interplay with other regulatory factors.

Data Presentation

The following tables summarize representative quantitative data from studies using LSD1 inhibitors, which are expected to produce effects similar to this compound. This data is typically generated by ChIP followed by quantitative PCR (ChIP-qPCR).

Table 1: Effect of LSD1 Inhibition on H3K4me2 Enrichment at Target Gene Promoters

Target Gene PromoterTreatmentFold Enrichment over IgG (Representative Data)
Gene AVehicle (DMSO)8.5 ± 0.7
This compound16.2 ± 1.5
Gene BVehicle (DMSO)12.1 ± 1.1
This compound25.8 ± 2.3
Negative Control LocusVehicle (DMSO)1.2 ± 0.3
This compound1.5 ± 0.4

Data is hypothetical and representative of typical results observed with LSD1 inhibitors, showing an approximate 2-fold increase in H3K4me2 enrichment at the promoters of target genes following inhibitor treatment.[1]

Table 2: this compound Properties

PropertyValueReference
TargetHuman LSD1[2]
IC505.27 µM[2]
MechanismReversible, Selective Inhibitor

Experimental Protocols

This section provides a detailed protocol for a ChIP assay to assess the effect of this compound on histone H3K4me2 and H3K9me2 marks at specific gene loci.

Protocol 1: Cell Treatment and Crosslinking
  • Cell Culture: Plate cells at an appropriate density to achieve 80-90% confluency at the time of harvesting.

  • This compound Treatment:

    • Based on the in vitro IC50 of 5.27 µM, a starting concentration range of 1-10 µM is recommended for cell-based assays.

    • The optimal treatment duration should be determined empirically, but a 24-48 hour treatment is a common starting point for observing changes in histone methylation.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound treatment.

  • Crosslinking:

    • To crosslink proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.

    • Incubate the cells for 10 minutes at room temperature with gentle shaking.

  • Quenching:

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.

    • Incubate for 5 minutes at room temperature with gentle shaking.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Scrape the cells and collect them by centrifugation at 1,000 x g for 5 minutes at 4°C.

    • The cell pellet can be stored at -80°C or used immediately for chromatin preparation.

Protocol 2: Chromatin Preparation
  • Cell Lysis: Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.

  • Nuclear Lysis: Lyse the nuclei in a nuclear lysis buffer containing protease inhibitors.

  • Chromatin Shearing:

    • Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions (power, duration, number of cycles) must be determined empirically for each cell type and instrument.

    • Alternatively, enzymatic digestion (e.g., with micrococcal nuclease) can be used to fragment the chromatin.

  • Clarification: Centrifuge the sheared chromatin at high speed to pellet cellular debris. The supernatant contains the soluble chromatin.

  • Quantification: Determine the concentration of the chromatin preparation.

Protocol 3: Immunoprecipitation
  • Pre-clearing: Pre-clear the chromatin with protein A/G magnetic beads to reduce non-specific background.

  • Antibody Incubation:

    • Incubate the pre-cleared chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K4me2 or anti-H3K9me2) or a negative control IgG overnight at 4°C with rotation.

  • Immunocomplex Capture:

    • Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes and incubate for 2-4 hours at 4°C.

  • Washes:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

    • Finally, wash the beads with a TE buffer.

Protocol 4: Elution, Reverse Crosslinking, and DNA Purification
  • Elution: Elute the histone-DNA complexes from the beads using an elution buffer.

  • Reverse Crosslinking: Reverse the formaldehyde crosslinks by incubating the eluted samples at 65°C for several hours or overnight in the presence of high salt.

  • RNase and Proteinase K Treatment: Add RNase A and Proteinase K to digest RNA and proteins, respectively.

  • DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. The purified DNA is now ready for downstream analysis.

Protocol 5: Downstream Analysis (ChIP-qPCR)
  • Primer Design: Design and validate qPCR primers for the genomic regions of interest (e.g., promoters of known or suspected LSD1 target genes) and a negative control region (a gene-poor region not expected to be affected by LSD1 inhibition).

  • qPCR Reaction: Set up qPCR reactions using the purified ChIP DNA, input DNA (chromatin saved before immunoprecipitation), and IgG control DNA as templates.

  • Data Analysis:

    • Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA (% input).

    • Alternatively, calculate the fold enrichment of the target locus in the specific antibody IP relative to the IgG control IP.

Mandatory Visualization

experimental_workflow cluster_treatment Cell Treatment & Crosslinking cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_purification DNA Purification cluster_analysis Downstream Analysis cell_culture 1. Cell Culture cbb1007_treatment 2. This compound Treatment cell_culture->cbb1007_treatment crosslinking 3. Formaldehyde Crosslinking cbb1007_treatment->crosslinking quenching 4. Glycine Quenching crosslinking->quenching harvesting 5. Cell Harvesting quenching->harvesting lysis 1. Cell & Nuclear Lysis harvesting->lysis shearing 2. Chromatin Shearing lysis->shearing clarification 3. Clarification shearing->clarification preclearing 1. Pre-clearing clarification->preclearing ab_incubation 2. Antibody Incubation preclearing->ab_incubation capture 3. Immunocomplex Capture ab_incubation->capture washes 4. Washes capture->washes elution 1. Elution washes->elution reverse_crosslink 2. Reverse Crosslinking elution->reverse_crosslink digestion 3. RNase & Proteinase K Treatment reverse_crosslink->digestion purification 4. DNA Purification digestion->purification qpcr ChIP-qPCR purification->qpcr chip_seq ChIP-Seq purification->chip_seq

Caption: Experimental workflow for ChIP with this compound.

lsd1_signaling_pathways cluster_lsd1 LSD1 Regulation cluster_histones Histone Demethylation cluster_pathways Downstream Signaling Pathways lsd1 LSD1 h3k4me2 H3K4me2 lsd1->h3k4me2 demethylation h3k9me2 H3K9me2 lsd1->h3k9me2 demethylation mtor mTOR Pathway lsd1->mtor regulates cbb1007 CBB1007 hydrochloride cbb1007->lsd1 pi3k_akt PI3K/AKT Pathway h3k4me2->pi3k_akt regulates p53 p53 Pathway h3k4me2->p53 regulates mycn MYCN Pathway h3k4me2->mycn regulates

Caption: LSD1 signaling pathways affected by this compound.

References

Application Notes and Protocols for In Vivo Administration of CBB1007 Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available in vivo dosing, administration, and pharmacokinetic data for the specific compound CBB1007 hydrochloride in mouse models are limited. The following application notes and protocols are provided as a comprehensive guide for the in vivo evaluation of novel, uncharacterized small molecule Lysine-Specific Demethylase 1 (LSD1) inhibitors, such as this compound. The presented quantitative data and protocols are based on published studies of other selective LSD1 inhibitors and should be adapted based on the specific physicochemical properties and in vitro potency of this compound.

Introduction

This compound is a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysines 4 and 9 (H3K4 and H3K9). LSD1 is overexpressed in a variety of cancers, including teratocarcinoma, embryonic carcinoma, and seminoma, making it a promising therapeutic target. By inhibiting LSD1, this compound can modulate gene expression, leading to the suppression of tumor growth and the induction of cancer cell differentiation. These application notes provide a framework for researchers and drug development professionals to design and execute in vivo studies in mouse models to evaluate the efficacy and pharmacokinetics of this compound.

Mechanism of Action and Signaling Pathways

LSD1 is a key epigenetic regulator that influences the expression of numerous genes involved in cell proliferation, differentiation, and survival. Its inhibition by this compound leads to an increase in the methylation of H3K4, a mark associated with active gene transcription, and can also affect H3K9 methylation, which is linked to gene repression. LSD1 has been shown to regulate several critical cancer-related signaling pathways.

LSD1_Signaling_Pathway cluster_0 Nucleus cluster_1 Signaling Cascades LSD1 LSD1 H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates H3K4me1 H3K4me1 H3K4me2->H3K4me1 demethylates Gene_Expression Altered Gene Expression H3K4me1->Gene_Expression regulates Wnt Wnt/β-Catenin Pathway PI3K PI3K/AKT Pathway Proliferation Cell Proliferation & Survival Metastasis Metastasis CBB1007 CBB1007 hydrochloride CBB1007->LSD1 inhibits

Data Presentation: In Vivo Dosing of Selective LSD1 Inhibitors in Mouse Models

The following table summarizes in vivo dosing information from preclinical studies of various selective LSD1 inhibitors in different mouse cancer models. This data can serve as a starting point for designing studies with this compound.

LSD1 Inhibitor Mouse Model Tumor Type Administration Route Dose Dosing Schedule Reference
SP25094NQO-inducedOral Squamous Cell CarcinomaTopicalNot specifiedNot specified[1]
Unnamed (compound [I])H1650 xenograftNon-small cell lung cancerOral10 and 20 mg/kgNot specified[2]
Unnamed (compound 7)APL modelAcute Promyelocytic LeukemiaOral11.25 and 22.50 mg/kgNot specified[3]
Unnamed (compound 14)HepG2 xenograftLiver CancerIntragastricNot specifiedDaily for 21 days[4]
T-448ICR miceNot applicable (brain function study)Not specifiedup to 10 mg/kgRepeated for 9 days[5]

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose in water, 10% DMSO in saline)

  • 6-8 week old healthy mice (e.g., BALB/c or C57BL/6)

  • Syringes and needles for the chosen administration route

  • Animal balance

Protocol:

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Divide mice into groups of 3-5.

  • Administer escalating doses of this compound to each group (e.g., 5, 10, 25, 50, 100 mg/kg). Include a vehicle control group.

  • Administer the compound daily for 7-14 days via the intended therapeutic route (e.g., oral gavage, intraperitoneal injection).

  • Monitor mice daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance (e.g., ruffled fur, lethargy).

  • The MTD is defined as the highest dose that does not cause more than a 15-20% loss in body weight or significant, irreversible clinical signs of toxicity.

In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of cancer.

Materials:

  • Cancer cell line of interest (e.g., a teratocarcinoma or embryonic carcinoma cell line)

  • Immunocompromised mice (e.g., nude or SCID mice)

  • This compound at the determined MTD or a fraction thereof

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant cancer cells into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound at the selected dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Treatment with CBB1007 HCl or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring daily monitoring->treatment endpoint Study Endpoint monitoring->endpoint analysis Tumor Excision & Further Analysis endpoint->analysis

Conclusion

The protocols and data provided in these application notes offer a foundational guide for the in vivo evaluation of this compound in mouse models. As a selective LSD1 inhibitor, this compound holds promise as a potential therapeutic agent for various cancers. Rigorous preclinical studies, including MTD and efficacy assessments as outlined, are crucial for advancing this compound toward clinical development. Researchers are encouraged to optimize these protocols based on the specific characteristics of this compound and the research questions being addressed.

References

Preparing CBB1007 Hydrochloride Stock Solutions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of CBB1007 hydrochloride, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results. This guide includes detailed information on the physicochemical properties of this compound, step-by-step instructions for preparing stock solutions, and recommendations for storage to maintain compound integrity. Additionally, it outlines the mechanism of action of CBB1007 and its role in the LSD1 signaling pathway.

Introduction to this compound

This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By inhibiting LSD1, CBB1007 can modulate gene expression, making it a valuable tool for studying cellular processes such as differentiation, proliferation, and tumorigenesis.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.

PropertyValue
Chemical Name This compound
CAS Number 2070014-96-7[1][2][3][4][5]
Molecular Formula C₂₇H₃₇Cl₃N₈O₄
Molecular Weight 643.99 g/mol
Appearance Solid powder

Solubility and Stability

Proper dissolution and storage are critical for maintaining the activity of this compound.

SolventSolubilityStorage of Stock Solution
DMSO ≥ 25 mg/mL (38.82 mM)-80°C for up to 6 months-20°C for up to 1 month
In vivo ≥ 1.25 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% salinePrepare fresh for each experiment.
In vivo ≥ 1.25 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in saline)Prepare fresh for each experiment.
In vivo ≥ 1.25 mg/mL in 10% DMSO + 90% corn oilPrepare fresh for each experiment.

Note: To achieve the specified solubility in DMSO, warming the solution to 80°C and using sonication may be necessary.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, it is recommended to follow standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate gloves.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heat block (optional)

  • Sonicator (optional)

Protocol:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.44 mg of the compound.

  • Dissolution: a. Add the appropriate volume of DMSO to the vial containing the powder. b. Vortex the solution thoroughly for several minutes until the powder is completely dissolved. c. If the compound does not fully dissolve, gentle warming in a water bath (up to 80°C) and/or sonication can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: a. Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Preparation of Aqueous Working Solutions

Note: Direct dilution of a concentrated DMSO stock into aqueous buffers can lead to precipitation. It is recommended to perform serial dilutions in DMSO before the final dilution into the aqueous medium. The final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid cytotoxicity.

Protocol:

  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (in DMSO): Prepare an intermediate dilution of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium with a final DMSO concentration of 0.1%, prepare a 10 mM stock solution and add 1 µL to the 1 mL of medium.

  • Final Dilution (in Aqueous Medium): a. Add the desired volume of the intermediate DMSO dilution to your pre-warmed aqueous buffer or cell culture medium. b. Immediately vortex or gently mix the solution to ensure rapid and uniform dispersion, which can help prevent precipitation.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

Mechanism of Action and Signaling Pathway

CBB1007 inhibits the demethylase activity of LSD1. LSD1, in complex with co-repressors such as CoREST, removes methyl groups from H3K4me1/2, leading to transcriptional repression. Conversely, when in complex with androgen or estrogen receptors, LSD1 can demethylate H3K9me1/2, resulting in transcriptional activation. By inhibiting LSD1, CBB1007 prevents these epigenetic modifications, thereby altering gene expression patterns.

CBB1007_Stock_Preparation_Workflow cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_working_solution Working Solution Preparation CBB1007_Powder CBB1007 HCl Powder Weigh_Powder Weigh Powder CBB1007_Powder->Weigh_Powder Add_DMSO Add DMSO Weigh_Powder->Add_DMSO Dissolve Vortex / Heat / Sonicate Add_DMSO->Dissolve Stock_Solution 10 mM Stock in DMSO Dissolve->Stock_Solution Aliquot Aliquot Stock_Solution->Aliquot Store Store at -80°C or -20°C Aliquot->Store Thaw_Aliquot Thaw Aliquot Store->Thaw_Aliquot Intermediate_Dilution Intermediate Dilution (in DMSO) Thaw_Aliquot->Intermediate_Dilution Final_Dilution Final Dilution (in Aqueous Medium) Intermediate_Dilution->Final_Dilution Working_Solution Working Solution Final_Dilution->Working_Solution

Caption: Workflow for preparing this compound stock and working solutions.

LSD1_Signaling_Pathway cluster_nucleus Nucleus LSD1 LSD1 (KDM1A) H3K4 H3K4me1/2 LSD1->H3K4 Demethylates H3K9 H3K9me1/2 LSD1->H3K9 Demethylates CoREST CoREST CoREST->LSD1 Complexes with AR_ER AR / ER AR_ER->LSD1 Complexes with Gene_Repression Gene Repression H3K4->Gene_Repression Leads to Gene_Activation Gene Activation H3K9->Gene_Activation Leads to CBB1007 CBB1007 HCl CBB1007->LSD1 Inhibits

Caption: Simplified LSD1 signaling pathway and the inhibitory action of CBB1007.

References

Application Notes: A General Protocol for Inducing Adipogenesis with a Novel Small Molecule Activator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adipogenesis is the intricate process through which preadipocytes differentiate into mature, lipid-storing adipocytes.[1] This process is fundamental for maintaining metabolic homeostasis, and its dysregulation is associated with obesity and type 2 diabetes.[2] The study of adipogenesis often relies on in vitro models, with the 3T3-L1 cell line being a widely used and well-characterized preadipocyte model.[3][4] The differentiation of these cells can be induced by a cocktail of adipogenic agents, which typically includes insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).

This document provides a generalized framework for assessing the adipogenic potential of a hypothetical novel small molecule, referred to herein as "CBB1007 hydrochloride," for which specific literature is not currently available. The protocols outlined are based on established methods for inducing and evaluating adipogenesis in 3T3-L1 cells.

Mechanism of Action

The primary signaling pathway governing adipogenesis is driven by the nuclear receptor Peroxisome Proliferator-Activated Receptor γ (PPARγ).[5][6] PPARγ is considered the master regulator of adipocyte differentiation.[6][7] Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes. This action initiates a transcriptional cascade leading to the expression of genes involved in lipid metabolism, insulin sensitivity, and the adipocyte phenotype.[8] Another critical pathway, the Wnt/β-catenin signaling cascade, acts as a potent inhibitor of adipogenesis by preventing the induction of PPARγ and CCAAT/enhancer-binding protein α (C/EBPα).[9][10][11]

For the purpose of this guide, we will hypothesize that "this compound" functions as a PPARγ agonist, thereby promoting adipogenesis.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the anticipated quantitative results from experiments evaluating the effect of "this compound" on 3T3-L1 cell differentiation.

ParameterMethodExpected Outcome with "this compound"
Lipid Accumulation Oil Red O Staining & QuantificationDose-dependent increase in absorbance at 510 nm
Gene Expression Real-Time Quantitative PCR (RT-qPCR)Dose-dependent upregulation of adipogenic marker genes
PPARγ (Pparg)RT-qPCRIncreased mRNA expression
C/EBPα (Cebpa)RT-qPCRIncreased mRNA expression
Fatty Acid Binding Protein 4 (Fabp4)RT-qPCRIncreased mRNA expression

Visualizations

Signaling Pathways and Experimental Workflow

Adipogenesis_Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Endpoints Preadipocytes 3T3-L1 Preadipocyte Culture Induction Induce Differentiation (MDI Cocktail + CBB1007) Preadipocytes->Induction 2 days post-confluency Maturation Mature Adipocytes Induction->Maturation 7-10 days Analysis Analysis of Adipogenesis Maturation->Analysis stain Oil Red O Staining (Lipid Accumulation) qpcr RT-qPCR (Gene Expression)

Caption: Experimental workflow for inducing and assessing adipogenesis in 3T3-L1 cells.

PPARg_Signaling_Pathway cluster_ppar PPARγ Signaling in Adipogenesis Ligand CBB1007 HCl (Hypothetical PPARγ Agonist) PPARg PPARγ Ligand->PPARg Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (in DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Adipogenesis Adipogenesis Transcription->Adipogenesis

Caption: The PPARγ signaling pathway in promoting adipogenesis.

Wnt_Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway - Inhibition of Adipogenesis Wnt Wnt Signaling GSK3b GSK3β Wnt->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin No longer degrades Nucleus Nucleus bCatenin->Nucleus Translocates to Adipogenic_Genes PPARγ / C/EBPα Nucleus->Adipogenic_Genes Represses Transcription Adipogenesis Adipogenesis Adipogenic_Genes->Adipogenesis

Caption: The Wnt/β-catenin signaling pathway as a negative regulator of adipogenesis.

Experimental Protocols

Cell Culture and Maintenance of 3T3-L1 Preadipocytes

This protocol is adapted from standard 3T3-L1 cell culture guidelines.[12]

Materials:

  • 3T3-L1 Mouse Embryonic Fibroblasts (ATCC® CL-173™)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin (10,000 U/mL)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% BCS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Thaw and culture 3T3-L1 cells in T-75 flasks with complete growth medium. Incubate at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: When cells reach 70-80% confluency, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed new flasks at a 1:10 or 1:15 dilution. Do not allow cells to become fully confluent during routine passaging.[12]

Induction of Adipogenic Differentiation

This protocol describes a chemically-induced method for adipogenesis.[4]

Materials:

  • 3T3-L1 cells, 2 days post-confluent

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 3-isobutyl-1-methylxanthine (IBMX), 0.5 M stock in DMSO

  • Dexamethasone, 1 mM stock in ethanol

  • Insulin, 10 mg/mL stock in 0.01 M HCl

  • "this compound" (stock solution of known concentration)

Procedure:

  • Seeding for Differentiation: Seed 3T3-L1 cells in the desired culture plates (e.g., 6-well or 24-well plates) and grow to confluence in complete growth medium (DMEM + 10% BCS).

  • Contact Inhibition: Two days after reaching 100% confluency (Day 0), replace the medium.[12]

  • Differentiation Induction (Day 0 to Day 2):

    • Prepare Differentiation Medium I: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 1 µg/mL Insulin.

    • Add "this compound" at various concentrations to the test wells. Include a vehicle control.

    • Replace the existing medium with Differentiation Medium I and incubate for 48 hours.

  • Insulin Treatment (Day 2 to Day 4):

    • Prepare Differentiation Medium II: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 1 µg/mL Insulin.

    • Replace the medium with Differentiation Medium II and incubate for another 48 hours.

  • Maturation (Day 4 onwards):

    • Replace the medium with fresh DMEM containing 10% FBS and 1% Penicillin-Streptomycin every 2 days.

    • Mature adipocytes, characterized by visible lipid droplets, should be apparent by Day 7-10.

Quantification of Adipogenesis by Oil Red O Staining

This protocol allows for the visualization and quantification of intracellular lipid droplets.[13][14][15]

Materials:

  • Differentiated 3T3-L1 cells in culture plates

  • PBS

  • 10% Formalin (or 4% Paraformaldehyde)

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • Isopropanol

Procedure:

  • Fixation:

    • Wash cells gently with PBS.

    • Fix the cells with 10% formalin for at least 30 minutes at room temperature.

  • Staining:

    • Wash the fixed cells twice with distilled water.

    • Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Allow it to sit for 10 minutes and filter to remove precipitate.[13][15]

    • Incubate the cells with the working solution for 30-60 minutes at room temperature.

  • Washing: Aspirate the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

  • Quantification:

    • After the final wash, add isopropanol to each well to elute the stain from the lipid droplets.

    • Incubate for 15 minutes on a shaker.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 510 nm using a microplate reader.[14]

Analysis of Adipogenic Gene Expression by RT-qPCR

This protocol quantifies the mRNA levels of key adipogenic marker genes.[16]

Materials:

  • Differentiated 3T3-L1 cells

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Actb or Gapdh)

Procedure:

  • RNA Extraction: On the desired day of differentiation (e.g., Day 8), wash cells with PBS and lyse them directly in the culture plate to extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • Real-Time qPCR:

    • Set up qPCR reactions containing cDNA, SYBR Green Master Mix, and forward and reverse primers for each target gene.

    • Run the qPCR reaction on a real-time PCR system with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the housekeeping gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, comparing treated samples to the vehicle control.

References

Troubleshooting & Optimization

CBB1007 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CBB1007 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable, reversible, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 5.27 µM for human LSD1.[1] LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, this compound prevents the demethylation of these histone residues, leading to an increase in H3K4 and H3K9 methylation. This epigenetic modification alters gene expression, affecting various cellular processes.

Q2: What are the main applications of this compound in research?

This compound is primarily used in cancer research and studies related to cell differentiation. It has been studied for its potential in treating non-pluripotent cancers such as teratocarcinoma, embryonic carcinoma, and seminoma.[1] Its ability to induce differentiation-related genes in pluripotent cells also makes it a valuable tool in developmental biology and regenerative medicine research.[1]

Q3: In what forms is this compound typically supplied?

CBB1007 is available in various hydrochloride salt forms, including trihydrochloride and pentahydrochloride. It is important to note the specific salt form as this can influence its molecular weight and solubility characteristics. It is often supplied as a lyophilized powder.

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound.

This is a common issue that can often be resolved by selecting the appropriate solvent and using proper dissolution techniques. The solubility of hydrochloride salts can be influenced by pH, temperature, and the choice of solvent.

Initial Steps:
  • Verify the Compound Information: Confirm the specific hydrochloride salt form (e.g., trihydrochloride) and the lot number of your this compound.

  • Consult the Product Data Sheet: Always refer to the manufacturer's product data sheet for any specific solubility information and handling instructions.

Solution 1: Using Recommended Solvents

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo experiments, specific formulations are required.

  • For In Vitro Stock Solutions:

    • Solvent: DMSO

    • Procedure: To achieve a concentration of 25 mg/mL (38.82 mM), the use of ultrasonication and warming (up to 80°C) is recommended.[1]

    • Tip: Always use high-purity, anhydrous DMSO to prevent compound degradation.

  • For In Vivo Formulations:

    • Prepare a stock solution in DMSO first, and then dilute it with the appropriate vehicle. The final DMSO concentration should be low enough to be well-tolerated by the animal model.

    • Example Formulations (for a final concentration of ≥ 1.25 mg/mL): [1]

      • 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline: Add each solvent sequentially and ensure the solution is clear after each addition.

      • 10% DMSO, 90% (20% SBE-β-CD in saline): This formulation uses sulfobutylether-β-cyclodextrin to improve solubility.

      • 10% DMSO, 90% corn oil.

Solution 2: Addressing Poor Solubility in Aqueous Buffers

Hydrochloride salts of organic bases, like CBB1007, tend to be more soluble in acidic aqueous solutions and less soluble in neutral or basic solutions.[2][3]

  • pH Adjustment: If you need to dissolve this compound in an aqueous buffer like PBS, consider lowering the pH. The solubility of a similar compound, (+)-pilocarpine hydrochloride, in PBS (pH 7.2) is approximately 10 mg/mL.[4] You can try to acidify your buffer slightly (e.g., to pH 5-6) to see if solubility improves. However, ensure the final pH is compatible with your experimental system.

  • Common Ion Effect: At very low pH (high HCl concentration), the solubility of hydrochloride salts can decrease due to the common ion effect.[2]

Solution 3: General Tips for Reconstituting Lyophilized Powders

If your this compound was supplied as a lyophilized powder, follow these general steps for reconstitution:[5][6]

  • Equilibrate: Allow the vial to come to room temperature before opening to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add Solvent: Slowly add the calculated volume of the recommended solvent (e.g., DMSO) to the vial.

  • Gentle Agitation: Gently swirl or rock the vial to mix. Avoid vigorous shaking or vortexing, which can cause the protein to denature or the compound to aerosolize.

  • Patience is Key: Allow sufficient time for the compound to dissolve completely. If particulates remain, you can try gentle warming or sonication as recommended for DMSO.

Data Presentation

Table 1: Solubility of this compound

Solvent/VehicleConcentrationMethodReference
DMSO25 mg/mL (38.82 mM)Ultrasonic and warming to 80°C[1]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 1.25 mg/mL (1.94 mM)Sequential addition[1]
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 1.25 mg/mL (1.94 mM)Sequential addition[1]
10% DMSO >> 90% corn oil≥ 1.25 mg/mL (1.94 mM)Sequential addition[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Materials:

    • CBB1007 trihydrochloride (MW: 643.99 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Pipettes and sterile tips

    • Water bath or heat block

    • Sonicator

  • Procedure:

    • Calculate the mass of CBB1007 trihydrochloride required. For 1 mL of a 10 mM stock solution, you will need 6.44 mg.

    • Weigh the required amount of CBB1007 trihydrochloride into a sterile vial.

    • Add the calculated volume of anhydrous DMSO.

    • To aid dissolution, warm the solution to 80°C and use an ultrasonic bath until the compound is fully dissolved.[1]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Workflow for this compound Solubility Testing

This protocol outlines a general workflow for assessing the solubility of this compound in a new solvent system.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment weigh Weigh CBB1007 HCl add_solvent Add small increments of solvent weigh->add_solvent Step 1 agitate Gentle agitation (swirling/rocking) add_solvent->agitate Step 2 observe Visual observation for particulates agitate->observe Step 3 sonicate Sonication sonicate->observe warm Gentle warming warm->observe observe->sonicate If not dissolved observe->warm If still not dissolved centrifuge Centrifuge and check for pellet observe->centrifuge If solution appears clear measure Measure concentration of supernatant centrifuge->measure Step 4

Caption: A general workflow for testing the solubility of this compound.

Mandatory Visualizations

Signaling Pathway of this compound Action

This compound, as an LSD1 inhibitor, impacts multiple downstream signaling pathways by altering the epigenetic landscape of the cell.

G cluster_downstream Downstream Cellular Effects CBB1007 This compound LSD1 LSD1 (KDM1A) CBB1007->LSD1 Inhibits Histones Histone H3 (H3K4me1/2, H3K9me1/2) LSD1->Histones Demethylates Methylation Increased H3K4 & H3K9 Methylation Histones->Methylation Leads to GeneExpression Altered Gene Expression Methylation->GeneExpression Causes p53 p53 Pathway Activation GeneExpression->p53 MYCN MYCN Signature Disruption GeneExpression->MYCN PI3K_AKT PI3K/AKT Pathway Suppression GeneExpression->PI3K_AKT Differentiation Induction of Differentiation Genes GeneExpression->Differentiation Ferroptosis Induction of Ferroptosis GeneExpression->Ferroptosis

Caption: Signaling pathway of this compound as an LSD1 inhibitor.

References

troubleshooting CBB1007 hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CBB1007 hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, reversible, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with an IC50 of 5.27 µM for human LSD1.[1] Its primary mechanism is to block the demethylase activity of LSD1, which is responsible for removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, CBB1007 leads to an increase in histone methylation, altering gene expression and inducing cellular responses such as cell growth inhibition and differentiation.[1]

Q2: In which research areas is this compound typically used?

This compound is primarily utilized in cancer research, particularly for studying non-pluripotent cancers like teratocarcinoma, embryonic carcinoma, and seminoma.[1] It is also employed in developmental biology to study cellular differentiation processes, as it has been shown to induce differentiation-related genes in pluripotent cells.[1]

Q3: What are the expected cellular effects of this compound treatment?

The expected cellular effects of this compound treatment include:

  • Inhibition of cell proliferation: CBB1007 has been demonstrated to significantly inhibit the growth of certain cancer cell lines, such as F9 teratocarcinoma cells.[1]

  • Induction of apoptosis: By altering gene expression, LSD1 inhibitors can trigger programmed cell death in cancer cells.

  • Induction of cellular differentiation: In pluripotent cells like human embryonic stem cells (hESCs), CBB1007 can promote differentiation, for example, by upregulating adipocyte marker genes.[1]

  • Increased H3K4 methylation: A direct molecular consequence of LSD1 inhibition is the accumulation of mono- and di-methylated H3K4.[1]

Q4: Is this compound selective for LSD1?

Yes, this compound shows selectivity for LSD1 over other histone demethylases such as LSD2 or JARID1A.[1]

Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound.

Cell Viability/Proliferation Assays (e.g., MTT, XTT)

Issue: No significant decrease in cell viability or proliferation after this compound treatment.

Possible CauseTroubleshooting Solution
Low LSD1 expression in the cell line: Verify the expression level of LSD1 in your cell line of interest using Western blot or qPCR. Cell lines with low or absent LSD1 expression are unlikely to respond to CBB1007.
Suboptimal drug concentration: Perform a dose-response experiment to determine the optimal concentration of CBB1007 for your specific cell line. Concentrations may need to be optimized for different cell types.
Insufficient incubation time: Conduct a time-course experiment to identify the optimal treatment duration. The effects of CBB1007 on cell viability may not be apparent at early time points.
Drug instability: Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. Ensure proper storage conditions as recommended by the supplier.
Cell culture conditions: Ensure that cells are healthy and in the exponential growth phase before treatment. High cell density or poor culture conditions can affect experimental outcomes.
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity)

Issue: No significant induction of apoptosis observed.

Possible CauseTroubleshooting Solution
Cell line resistance to apoptosis: Some cell lines may be resistant to apoptosis induced by LSD1 inhibition. Consider investigating other cellular outcomes, such as cell cycle arrest or differentiation.
Timing of the assay: Apoptosis is a dynamic process. Perform a time-course experiment to capture the peak of apoptotic events. Early time points might be too soon to detect significant apoptosis.
Incorrect assay choice: Use a combination of apoptosis assays to confirm the results. For example, complement Annexin V staining with a caspase activity assay or analysis of PARP cleavage by Western blot.
Drug concentration is too low: As with viability assays, perform a dose-response experiment to ensure an effective concentration of CBB1007 is being used.
Western Blot Analysis

Issue: No change in global H3K4me2 levels after treatment.

Possible CauseTroubleshooting Solution
Poor antibody quality: Use a validated antibody specific for H3K4me2. Check the antibody datasheet for recommended applications and dilutions.
Insufficient treatment duration or concentration: Increase the incubation time and/or the concentration of CBB1007 to allow for detectable changes in histone methylation.
Inefficient histone extraction: Ensure your histone extraction protocol is effective. Incomplete extraction can lead to weak signals.
Loading controls: Use total Histone H3 as a loading control for histone modification analysis to ensure equal loading of histone proteins.

Issue: Inconsistent Western blot results for apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP).

Possible CauseTroubleshooting Solution
Timing of sample collection: The expression of apoptosis markers can be transient. Collect cell lysates at different time points after treatment to identify the optimal window for detection.
Low protein concentration in lysate: Ensure you have loaded a sufficient amount of protein for detection. A standard Bradford or BCA protein assay should be performed to quantify protein concentration.
Antibody specificity: Use antibodies that are specific for the cleaved (active) forms of caspases and PARP.

Experimental Protocols

Protocol 1: Cell Viability MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the wells. Include a vehicle-only control (e.g., DMSO or PBS).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Histone Modifications and Apoptosis Markers
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For histone analysis, a specific histone extraction protocol may be required.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your targets of interest (e.g., H3K4me2, total H3, cleaved Caspase-3, total Caspase-3, cleaved PARP, total PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

CBB1007_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects CBB1007 CBB1007 hydrochloride LSD1 LSD1 CBB1007->LSD1 Inhibits H3K4me2 Histone H3 (di-methylated K4) LSD1->H3K4me2 Demethylates H3K4me1 Histone H3 (mono-methylated K4) Gene_Expression Altered Gene Expression H3K4me2->Gene_Expression Regulates Proliferation Decreased Cell Proliferation Gene_Expression->Proliferation Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Differentiation Induction of Differentiation Gene_Expression->Differentiation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the cell line appropriate? (e.g., expresses LSD1) start->q1 q2 Are drug concentration and incubation time optimized? q1->q2 Yes sol1 Verify LSD1 expression (WB/qPCR) q1->sol1 No q3 Are reagents and antibodies validated and properly stored? q2->q3 Yes sol2 Perform dose-response and time-course experiments q2->sol2 No q4 Is the assay protocol being followed correctly? q3->q4 Yes sol3 Check reagent expiry dates. Use validated antibodies. q3->sol3 No sol4 Review protocol for errors. Include positive/negative controls. q4->sol4 No end Re-evaluate Experiment q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: General troubleshooting workflow for CBB1007 experiments.

References

Optimizing Incubation Time for Novel Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for CBB1007 hydrochloride in experimental settings. The following information is based on established methodologies for characterizing novel therapeutic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal incubation time for this compound?

A1: The initial step is to perform a dose-response and time-course experiment to establish the cytotoxic or anti-proliferative effects of this compound on your specific cell line. It is recommended to test a broad range of concentrations (e.g., 0.1 µM to 100 µM) over several time points (e.g., 24, 48, and 72 hours). This will help in identifying a suitable concentration range and a preliminary optimal incubation period for subsequent assays.

Q2: How does the mechanism of action of this compound influence the choice of incubation time?

A2: The mechanism of action is a critical factor. For compounds that induce apoptosis, longer incubation times (e.g., 48-72 hours) are often necessary to observe significant effects on markers like cleaved caspase-3 and PARP. In contrast, for compounds that inhibit signaling pathways, shorter incubation times (e.g., 1-24 hours) may be sufficient to detect changes in protein phosphorylation or gene expression.[1][2]

Q3: Can the optimal incubation time vary between different cell lines?

A3: Yes, the optimal incubation time can be highly cell-line specific. This variability can be due to differences in cell division rates, metabolic activity, and the expression levels of the drug's target.[1] Therefore, it is crucial to optimize the incubation time for each cell line used in your studies.

Q4: What are the common assays used to assess the effect of this compound over time?

A4: A variety of assays can be employed to evaluate the time-dependent effects of a compound. These include cytotoxicity assays (e.g., MTT, LDH release), cell proliferation assays (e.g., BrdU, CFSE), apoptosis assays (e.g., Annexin V/PI staining, TUNEL), and target-specific assays such as Western blotting or qPCR to analyze the modulation of signaling pathways.[3][4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity results between experiments. Inconsistent cell seeding density or cell health.Ensure consistent cell numbers are seeded for each experiment and that cells are in the logarithmic growth phase.
No significant effect observed at expected concentrations and time points. Insufficient incubation time for the biological process to occur.Extend the incubation time. Perform a time-course experiment with later time points (e.g., 96 hours).
The compound may not be active in the chosen cell line.Test the compound in a different, potentially more sensitive, cell line.
Observation of significant cell death even at the earliest time points. The initial concentrations tested are too high.Perform a dose-response experiment with a lower range of concentrations.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data for easy comparison.

Table 1: IC50 Values of this compound at Different Incubation Times

Cell Line24 hours (µM)48 hours (µM)72 hours (µM)
HCT116 50.225.812.5
A549 75.640.122.3
MCF-7 60.132.718.9

Table 2: Time-Dependent Effect of this compound (10 µM) on Apoptosis Markers in HCT116 Cells

Time Point% Annexin V Positive CellsCleaved Caspase-3 (Fold Change)
12 hours 5.21.5
24 hours 15.83.2
48 hours 45.37.8

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors CBB1007 CBB1007 Hydrochloride CBB1007->MEK Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation_Survival Proliferation & Survival Gene_Expression->Proliferation_Survival

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow Start Start: Cell Culture Dose_Response Dose-Response & Time-Course (24, 48, 72h) Start->Dose_Response Determine_IC50 Determine IC50 Dose_Response->Determine_IC50 Select_Concentration Select Optimal Concentration & Time Determine_IC50->Select_Concentration Mechanism_Assays Mechanism of Action Assays (e.g., Western Blot, Apoptosis Assay) Select_Concentration->Mechanism_Assays Data_Analysis Data Analysis Mechanism_Assays->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: Workflow for optimizing this compound incubation time.

References

Technical Support Center: CBB1007 Hydrochloride - Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "CBB1007 hydrochloride" is not available in the public domain at this time. The following content has been generated based on a similar investigational drug, BC 007 , which targets G-protein coupled receptor (GPCR) autoantibodies. This information is provided for illustrative purposes and should not be considered specific to this compound. Researchers should consult internal documentation and preclinical data for accurate information on this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for compounds like BC 007, and how might this relate to potential off-target effects?

A1: BC 007 is designed to neutralize functional autoantibodies that target G-protein coupled receptors (GPCRs).[1][2] These autoantibodies can disrupt normal cellular signaling and are implicated in various diseases, including Long COVID.[1][2] The intended therapeutic effect is to restore normal GPCR function by removing these antagonistic autoantibodies.

Potential off-target effects could theoretically arise if the compound interacts with other molecules that share structural similarities with the target autoantibodies or if the neutralization of these autoantibodies has unforeseen downstream consequences on other signaling pathways.

Q2: Have any off-target effects been observed in preclinical or clinical studies of GPCR autoantibody-neutralizing compounds like BC 007?

A2: Publicly available information from clinical trials for BC 007 primarily focuses on its efficacy and safety profile in treating conditions like Long COVID.[1][2] While these trials monitor for adverse events, specific details regarding off-target molecular interactions are not extensively published. The primary assessment in early-phase clinical trials is the overall safety and tolerability in human subjects.[3] For detailed information on off-target binding profiles, one would need to refer to the comprehensive preclinical toxicology and pharmacology studies submitted to regulatory agencies, which are often proprietary.

Q3: What types of experiments are typically performed to investigate the potential off-target effects of a new drug candidate?

A3: A standard battery of preclinical safety and toxicology studies are conducted to identify potential off-target effects. These include:

  • In vitro safety pharmacology assays: These assays screen the compound against a panel of known receptors, ion channels, and enzymes to identify unintended interactions.

  • Cell-based assays: Used to assess the compound's effect on various cellular processes in different cell types.

  • In vivo toxicology studies in animal models: These studies evaluate the overall safety of the compound in living organisms and can reveal unexpected toxicities in various organs.

Troubleshooting Guide for In Vitro Experiments

Issue 1: Unexpected cell death or cytotoxicity observed in cell-based assays.

  • Possible Cause: The compound may be interacting with an off-target receptor or signaling pathway that is critical for cell survival in your specific cell line.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response analysis to determine the cytotoxic concentration range.

    • Control Cell Lines: Test the compound on a panel of different cell lines to see if the cytotoxicity is cell-type specific.

    • Rescue Experiments: If a specific off-target pathway is suspected, attempt to rescue the cells by co-administering an agonist or antagonist for that pathway.

Issue 2: Inconsistent or non-reproducible results in functional assays.

  • Possible Cause: The compound may have a narrow therapeutic window, or its effects may be highly dependent on experimental conditions.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters (e.g., cell density, incubation time, reagent concentrations) are strictly controlled.

    • Assay Validation: Validate your assay with known positive and negative controls to ensure it is performing as expected.

    • Investigate Compound Stability: Confirm the stability of the compound in your experimental media and conditions.

Data on Investigational Compound BC 007

Table 1: Overview of BC 007 Clinical Trials

Trial Identifier Phase Status Conditions Purpose
NCT05911009Phase 2RecruitingLong COVIDTo evaluate the efficacy and safety of BC 007 in treating long-lasting COVID symptoms.[2]
NCT02955420Phase 1CompletedHealthy VolunteersTo evaluate the safety, tolerability, pharmacokinetics, and efficacy of BC 007.[3]

Experimental Protocols & Methodologies

Protocol 1: General In Vitro Cytotoxicity Assay

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) under standard cell culture conditions.

  • Viability Assessment: Use a standard cell viability assay, such as MTT or CellTiter-Glo®, to quantify the number of viable cells in each well.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration).

Visualizations

cluster_investigation Troubleshooting Experimental Variability Start Inconsistent Results Observed CheckProtocols Standardize Experimental Protocols Start->CheckProtocols ValidateAssay Validate Assay with Controls CheckProtocols->ValidateAssay CheckCompound Assess Compound Stability ValidateAssay->CheckCompound AnalyzeData Re-analyze Data CheckCompound->AnalyzeData Consult Consult Technical Support AnalyzeData->Consult

Caption: A flowchart for troubleshooting inconsistent experimental results.

cluster_pathway Hypothesized Mechanism of Action (Based on BC 007) AAB GPCR Autoantibody GPCR G-Protein Coupled Receptor AAB->GPCR Binds and Disrupts Neutralization Neutralization of Autoantibody Signaling Cellular Signaling Disrupted GPCR->Signaling Drug BC 007 Drug->AAB Binds and Neutralizes Restoration Restoration of Normal Signaling Neutralization->Restoration

Caption: The proposed mechanism of action for BC 007.

References

Technical Support Center: CBB1007 Hydrochloride Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes only. The compound referred to as "CBB1007 hydrochloride" is not found in publicly available scientific literature. This guide is a template based on common cytotoxic compounds and is intended to illustrate the expected data, protocols, and troubleshooting for such a substance, referred to herein as Compound X.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for Compound X?

A1: Compound X is a novel small molecule inhibitor targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancer types. By inhibiting this pathway, Compound X is hypothesized to induce cell cycle arrest and apoptosis in cancer cells.

Q2: What is the recommended solvent and storage condition for Compound X?

A2: Compound X is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What is the IC50 of Compound X in common cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) of Compound X varies depending on the cell line and the duration of exposure. Please refer to the table below for representative IC50 values after a 48-hour treatment period.

Data Presentation

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines (48h Treatment)

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma7.5 ± 1.2
MCF-7Breast Adenocarcinoma5.2 ± 0.8
HeLaCervical Adenocarcinoma10.8 ± 2.1
HepG2Hepatocellular Carcinoma15.4 ± 3.5

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity and minimize evaporation from the inner wells.

  • Possible Cause 3: Inconsistent drug concentration.

    • Solution: Prepare fresh serial dilutions of Compound X for each experiment. Ensure thorough mixing of the stock solution before preparing dilutions.

Problem 2: No significant increase in apoptosis observed after treatment.

  • Possible Cause 1: Sub-optimal treatment duration or concentration.

    • Solution: Perform a time-course (e.g., 12, 24, 48 hours) and dose-response (e.g., 0.1x, 1x, 10x IC50) experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.

  • Possible Cause 2: Cell line is resistant to apoptosis induction by this compound.

    • Solution: Investigate alternative cell death mechanisms such as necroptosis or autophagy. Consider using a different cell line that is known to be sensitive to PI3K/Akt pathway inhibition.

  • Possible Cause 3: Issues with the apoptosis detection assay.

    • Solution: Ensure that the reagents for your apoptosis assay (e.g., Annexin V/PI staining) are not expired and have been stored correctly. Include positive and negative controls in your experiment.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of Compound X or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Staining for Apoptosis

  • Cell Treatment: Treat cells with Compound X at the desired concentration and for the optimal duration as determined previously.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

G GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation CBB1007 Compound X CBB1007->PI3K Apoptosis Apoptosis Bad->Apoptosis

Caption: Proposed signaling pathway of Compound X action.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed->adhere treat Treat with Compound X (Serial Dilutions) adhere->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

G start High Variability in Viability Results check_seeding Check Cell Seeding Technique start->check_seeding Possible Cause check_plates Evaluate for Edge Effects start->check_plates Possible Cause check_dilutions Verify Drug Dilution Protocol start->check_dilutions Possible Cause improve_seeding Action: Ensure single-cell suspension and even distribution. check_seeding->improve_seeding Solution use_pbs Action: Fill outer wells with PBS to minimize evaporation. check_plates->use_pbs Solution fresh_dilutions Action: Prepare fresh serial dilutions for each experiment. check_dilutions->fresh_dilutions Solution end Consistent Results improve_seeding->end use_pbs->end fresh_dilutions->end

Caption: Troubleshooting logic for high variability in results.

minimizing CBB1007 hydrochloride experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical resource center for CBB1007 hydrochloride. This guide is designed to help researchers, scientists, and drug development professionals minimize experimental variability and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I reconstitute and store this compound?

A1: this compound is typically reconstituted in a polar organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1] For long-term storage, we recommend aliquoting the stock solution into small, single-use volumes and storing them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1] Once thawed, an aliquot should be used immediately and any remainder discarded.

Q2: What is the stability of this compound in cell culture media?

A2: The stability of small molecule inhibitors in aqueous media can vary.[1] Factors such as the pH of the media, the presence of serum, and incubation time and temperature can affect the compound's half-life.[1] For experiments lasting longer than 24 hours, it is advisable to refresh the media with a new preparation of this compound to ensure a consistent active concentration. A preliminary stability study in your specific experimental conditions is recommended for long-term experiments.[1]

Q3: Is this compound soluble in aqueous buffers like PBS?

A3: this compound has poor solubility in neutral aqueous solutions. It is recommended to first dissolve the compound in DMSO and then dilute this stock solution into your aqueous buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤0.5%) to avoid solvent-induced toxicity.

Experimental Design and Execution

Q4: I am not seeing the expected inhibitory effect on my target pathway. What could be the cause?

A4: Several factors could contribute to a lack of effect:

  • Suboptimal Concentration: The concentration of this compound may be too low. It's crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line and assay.[1]

  • Compound Degradation: The compound may be unstable in your culture medium over the course of the experiment.[1]

  • Poor Cell Permeability: The compound may not be efficiently entering the cells to reach its intracellular target.[1]

  • Incorrect Target: Ensure that the "Growth Factor Receptor Kinase" (GFRK) pathway is active and driving the phenotype you are measuring in your specific cellular model.

Q5: At effective concentrations, I'm observing high levels of cell toxicity. How can I mitigate this?

A5: High toxicity can be due to off-target effects or solvent toxicity.[1] To address this:

  • Use the Lowest Effective Concentration: Determine the lowest concentration that gives you significant target inhibition through a careful dose-response study.

  • Limit Solvent Concentration: Ensure your final DMSO concentration is not exceeding levels tolerated by your cells (e.g., <0.5%). Always include a vehicle-only control (media with the same amount of DMSO) in your experiments.

  • Confirm Target Selectivity: this compound is a selective GFRK inhibitor, but at very high concentrations, it may inhibit other kinases. Comparing your results with other known inhibitors of the same target can be helpful.[1]

Quantitative Data Summary

Table 1: Solubility of this compound
SolventMaximum Solubility (at 25°C)
DMSO≥ 50 mg/mL
Ethanol≥ 25 mg/mL
Water< 0.1 mg/mL
Table 2: Recommended Starting Concentrations for In Vitro Assays
Assay TypeRecommended Concentration RangeNotes
Cell Viability (e.g., MTT, CellTiter-Glo)0.1 µM - 20 µMPerform a dose-response curve to find the IC50.
Western Blot (Phospho-GFRK inhibition)0.5 µM - 10 µMOptimal concentration may vary by cell line.
Kinase Assay (Biochemical)10 nM - 1 µMDependent on ATP concentration in the assay.[2]

Experimental Protocols & Workflows

Protocol 1: Determining IC50 using a Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Start from a high concentration (e.g., 40 µM) to generate a multi-point dose-response curve. Include a "vehicle only" control (media with DMSO) and a "no treatment" control.

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of the inhibitor.[1]

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Plot the absorbance against the log of the inhibitor concentration and fit a sigmoidal curve to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis A Seed Cells in 96-Well Plate B Prepare Serial Dilutions of CBB1007 C Treat Cells with Compound/Vehicle B->C D Incubate for 48-72 Hours C->D E Add MTT Reagent & Solubilize D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for determining the IC50 of this compound.

Protocol 2: Western Blot for Target Inhibition
  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., 0, 0.5, 1, 5, 10 µM) for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against phospho-GFRK (the activated form of the target) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping & Reprobing: Strip the membrane and reprobe with an antibody for total GFRK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling Pathway and Troubleshooting

Hypothetical GFRK Signaling Pathway

This compound is a selective, ATP-competitive inhibitor of Growth Factor Receptor Kinase (GFRK). By binding to the ATP pocket of the GFRK catalytic domain, it prevents the phosphorylation and activation of downstream signaling components like PI3K and AKT, ultimately leading to a reduction in cell proliferation and survival.

G GF Growth Factor GFRK GFRK GF->GFRK PI3K PI3K GFRK->PI3K Inhibition GFRK->PI3K CBB1007 CBB1007 Hydrochloride CBB1007->GFRK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: this compound inhibits the GFRK signaling pathway.

Troubleshooting Decision Tree

If you encounter inconsistent or unexpected results, this decision tree can help diagnose the issue.

G Start Inconsistent or No Effect Observed CheckConc Was a dose-response experiment performed? Start->CheckConc CheckControls Are vehicle controls behaving as expected? CheckConc->CheckControls Yes Sol_Dose Action: Perform dose-response to find optimal concentration. CheckConc->Sol_Dose No CheckStability Is the experiment long-term (>24h)? CheckControls->CheckStability Yes Sol_Control Action: Check DMSO lot and cell line for solvent sensitivity. CheckControls->Sol_Control No Sol_Stability Action: Refresh media with fresh compound every 24h. CheckStability->Sol_Stability Yes Sol_Target Result: Pathway may not be active in your model. Validate target with positive controls. CheckStability->Sol_Target No

Caption: Troubleshooting guide for this compound experiments.

References

Technical Support Center: CBB1007 Hydrochloride and Luciferase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using CBB1007 hydrochloride in conjunction with luciferase-based reporter assays. This compound is a compound of interest in various research fields, and understanding its potential interactions with common assay systems is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my luciferase assay results?

While there is no direct literature evidence detailing specific interference of this compound with luciferase assays, it is a possibility with any small molecule. Interference can manifest as either an unexpected increase or decrease in the luminescent signal. Potential mechanisms of interference include direct inhibition or stabilization of the luciferase enzyme, effects on cellular ATP levels (for ATP-dependent luciferases like firefly luciferase), or optical interference.[1][2][3]

Q2: What are the common mechanisms of compound interference in luciferase assays?

Compounds can interfere with luciferase assays in several ways:

  • Direct Luciferase Inhibition: The compound binds to the luciferase enzyme and reduces its catalytic activity.[1]

  • Enzyme Stabilization: Some inhibitors can paradoxically stabilize the luciferase enzyme, protecting it from degradation and leading to an increased signal.[2][3]

  • ATP Depletion: For ATP-dependent luciferases, compounds that affect cellular metabolism and reduce ATP availability can lead to a decrease in the luminescent signal.[4]

  • Optical Interference: Colored compounds can absorb the light emitted by the luciferase reaction, leading to a lower signal. Compounds with inherent fluorescence can lead to an artificially high signal.

  • Off-Target Effects: The compound may affect cellular pathways that indirectly influence the expression of the reporter gene.[5][6][7][8][9]

Q3: My luciferase signal is decreased after treating cells with this compound. What could be the cause?

A decrease in signal could be due to several factors:

  • Biological Effect: this compound could be genuinely down-regulating the promoter your reporter construct is designed to measure.

  • Direct Inhibition: this compound may be directly inhibiting the luciferase enzyme.

  • ATP Depletion: The compound might be affecting cellular metabolism, leading to a decrease in ATP, which is a required substrate for firefly luciferase.[4]

  • Cell Viability: The observed decrease in signal could be a result of cytotoxicity induced by this compound.

Q4: I see an increased luciferase signal with this compound treatment, which is unexpected. What should I do?

An unexpected increase in signal could be due to:

  • Biological Activity: The compound may be up-regulating your target promoter.

  • Luciferase Stabilization: Some compounds are known to bind to and stabilize the luciferase enzyme, leading to its accumulation and a stronger signal.[2][3]

  • Off-Target Effects: The compound could be activating other signaling pathways that indirectly lead to an increase in reporter gene expression.

Troubleshooting Guides

If you suspect that this compound is interfering with your luciferase assay, follow these troubleshooting steps.

Guide 1: Ruling out Direct Luciferase Inhibition

This experiment determines if this compound directly inhibits the luciferase enzyme in a cell-free system.

Experimental Protocol: Direct Luciferase Inhibition Assay

  • Reagents and Materials:

    • Recombinant luciferase enzyme (e.g., firefly luciferase)

    • Luciferase assay buffer

    • Luciferin substrate

    • ATP

    • This compound stock solution

    • Known luciferase inhibitor (positive control, e.g., Isradipine for Nanoluciferase)[10]

    • Vehicle control (e.g., DMSO)

    • White, opaque 96-well or 384-well plates[11]

    • Luminometer

  • Procedure:

    • Prepare a serial dilution of this compound in the luciferase assay buffer. Include a vehicle-only control and a positive control inhibitor.

    • In a white-walled microplate, add the diluted this compound, vehicle, or positive control.

    • Add recombinant luciferase enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Prepare the luciferase substrate solution containing luciferin and ATP according to the manufacturer's instructions.

    • Inject the substrate solution into the wells using the luminometer's injector, if available, to ensure rapid and consistent mixing.

    • Immediately measure the luminescence.

  • Data Analysis:

    • Normalize the luminescence signal of the this compound-treated wells to the vehicle control.

    • Plot the normalized signal against the concentration of this compound to determine if there is a dose-dependent inhibitory effect.

Data Interpretation:

ObservationPossible InterpretationNext Steps
Dose-dependent decrease in luminescenceThis compound is likely a direct inhibitor of luciferase.Consider using a different reporter system (e.g., a different type of luciferase or a fluorescent reporter).
No change in luminescenceThis compound does not directly inhibit luciferase.Proceed to Guide 2 to investigate cellular effects.
Guide 2: Assessing Effects on Cell Viability and ATP Levels

This guide helps to determine if the observed changes in luciferase signal are due to the cytotoxic effects of this compound or its impact on cellular energy metabolism.

Experimental Protocol: Cell Viability and ATP Assay

  • Reagents and Materials:

    • Cells used in the luciferase reporter assay

    • This compound stock solution

    • Cell culture medium

    • A commercially available ATP quantification assay kit (e.g., CellTiter-Glo®)

    • A commercially available cytotoxicity assay kit (e.g., measuring LDH release or using a dye like trypan blue)

    • White, opaque 96-well plates for the ATP assay[11]

    • Clear 96-well plates for cytotoxicity assays

    • Luminometer and a plate reader for absorbance or fluorescence

  • Procedure:

    • Plate the cells at the same density used for your luciferase reporter assay.

    • Treat the cells with a range of concentrations of this compound for the same duration as your primary experiment. Include a vehicle control.

    • At the end of the treatment period, perform the ATP quantification assay and the cytotoxicity assay according to the manufacturer's protocols.

  • Data Analysis:

    • For the ATP assay, normalize the luminescence signal to the vehicle control.

    • For the cytotoxicity assay, calculate the percentage of cell death relative to a positive control (e.g., lysed cells).

Data Interpretation:

ATP LevelsCell ViabilityPossible Interpretation of Luciferase Assay Results
DecreasedDecreasedThe observed decrease in luciferase signal is likely due to cell death.
DecreasedUnchangedThis compound may be affecting mitochondrial function and depleting ATP, which would inhibit an ATP-dependent luciferase.
UnchangedUnchangedThe observed effect on the luciferase signal is likely not due to general cytotoxicity or ATP depletion.

Visual Guides

Workflow for Investigating Luciferase Assay Interference

G start Unexpected Luciferase Assay Result with this compound check_direct_inhibition Guide 1: Perform Direct Luciferase Inhibition Assay start->check_direct_inhibition is_inhibitor Is there direct inhibition? check_direct_inhibition->is_inhibitor check_cellular_effects Guide 2: Assess Cell Viability and ATP Levels is_toxic Is there cytotoxicity or ATP depletion? check_cellular_effects->is_toxic is_inhibitor->check_cellular_effects No conclusion_inhibitor Conclusion: Interference is due to direct enzyme inhibition. is_inhibitor->conclusion_inhibitor Yes conclusion_toxic Conclusion: Interference is due to cytotoxicity or ATP depletion. is_toxic->conclusion_toxic Yes conclusion_biological Conclusion: Observed effect is likely a true biological response. is_toxic->conclusion_biological No alternative_assay Consider alternative reporter assay. conclusion_inhibitor->alternative_assay

Caption: Troubleshooting workflow for this compound interference.

Potential Mechanisms of this compound Interference with Firefly Luciferase

G cluster_cell Cell cluster_assay Luciferase Assay Reaction CBB1007 CBB1007 Hydrochloride Mitochondria Mitochondria CBB1007->Mitochondria Potential Effect 1: ATP Depletion Reporter Reporter Gene Expression (e.g., via a signaling pathway) CBB1007->Reporter Potential Effect 2: Signaling Pathway Modulation (Biological Effect) ATP ATP Mitochondria->ATP ATP_assay ATP ATP->ATP_assay Luciferase Firefly Luciferase (Protein) Reporter->Luciferase Luciferase_enzyme Firefly Luciferase Luciferase->Luciferase_enzyme Luciferin Luciferin Light Light (Signal) Luciferin->Light Luciferase_enzyme->Light ATP_assay->Light CBB1007_assay CBB1007 Hydrochloride CBB1007_assay->Luciferase_enzyme Potential Effect 3: Direct Inhibition

Caption: Potential interference points of CBB1007 in luciferase assays.

References

CBB1007 hydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the degradation, stability, and storage of CBB1007 hydrochloride for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a well-ventilated, cool, and dry place.[1][2][3][4] The container should always be tightly sealed to prevent moisture absorption and contamination.[1][2][3] For optimal long-term stability, a storage temperature between 2°C and 8°C is recommended.[3]

Q2: How should I handle this compound in the laboratory?

A2: this compound should be handled with care, following standard laboratory safety protocols. It is advisable to work under a chemical fume hood to avoid inhalation of the substance or any dust and aerosols that may be generated.[1][2] Direct contact with the skin and eyes should be avoided by wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses.[1][3]

Q3: Is this compound stable at room temperature?

A3: Yes, this compound is chemically stable under standard ambient conditions, including room temperature.[1][2][3] However, for long-term storage, refrigerated conditions are recommended to minimize the potential for slow degradation over time.

Q4: What are the known degradation pathways for this compound?

A4: Currently, there is limited publicly available information specifically detailing the degradation pathways of this compound. As a hydrochloride salt of an organic molecule, it may be susceptible to degradation under certain stress conditions such as strong acidic or alkaline environments, high temperatures, and exposure to oxidative conditions or light. To determine the specific degradation profile, a forced degradation study is recommended.

Q5: What materials or substances are incompatible with this compound?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (2-8°C, tightly sealed, protected from light). Consider using a fresh stock of the compound.
Contamination of the stock solution.Prepare a fresh stock solution using aseptic techniques. Ensure the solvent is pure and appropriate for the compound.
Loss of compound activity Degradation in solution.Prepare fresh solutions before each experiment. If solutions need to be stored, conduct a stability study in the desired solvent and storage condition to determine the rate of degradation.
Repeated freeze-thaw cycles.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.
Appearance of unknown peaks in analytical assays (e.g., HPLC) Compound degradation.Perform a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
Impurities in the solvent or reagents.Use high-purity solvents and reagents. Run a blank analysis of the solvent to check for interfering peaks.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method. The conditions may need to be optimized based on the observed stability of this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) in an oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable analytical method (e.g., RP-HPLC) to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound under each condition.

    • Identify and characterize the major degradation products, if possible, using techniques like mass spectrometry.

The workflow for a forced degradation study can be visualized as follows:

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare CBB1007 HCl Stock Solution acid Acid Hydrolysis stock->acid Expose to base Base Hydrolysis stock->base Expose to oxidation Oxidative Degradation stock->oxidation Expose to thermal Thermal Degradation stock->thermal Expose to photo Photolytic Degradation stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Evaluate Degradation & Identify Products hplc->data

Caption: Workflow for a Forced Degradation Study.

Signaling Pathway

CBB1007 is an inhibitor of Lysine-Specific Demethylase 1 (LSD1). Inhibition of LSD1 has been shown to impact the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.

LSD1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates LSD1 LSD1 AKT->LSD1 Activates Transcription Gene Transcription (Proliferation, Survival) LSD1->Transcription Promotes CBB1007 CBB1007 hydrochloride CBB1007->LSD1 Inhibits

Caption: this compound inhibits LSD1, affecting the PI3K/AKT signaling pathway.

References

Validation & Comparative

Validating CBB1007 Hydrochloride Inhibition of LSD1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CBB1007 hydrochloride's performance as a Lysine-Specific Demethylase 1 (LSD1) inhibitor against other alternatives, supported by experimental data. It includes detailed methodologies for key validation experiments and visual diagrams to illustrate complex biological pathways and workflows.

Introduction to LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which typically leads to transcriptional repression.[1] LSD1 can also demethylate H3K9me1/2, acting as a transcriptional activator in certain contexts.[1] Overexpression of LSD1 is documented in a wide range of cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, making it a compelling therapeutic target.[1][2] Inhibition of LSD1 can induce differentiation, suppress proliferation, and trigger apoptosis in cancer cells.[1]

This compound is a cell-permeable, reversible, and selective LSD1 inhibitor.[3][4][5] It functions as a substrate competitive inhibitor, blocking the demethylation of H3K4me2 and H3K4me.[4] CBB1007 has shown selectivity for LSD1 over the related enzymes LSD2 and JARID1A.[3][4]

Comparative Analysis of LSD1 Inhibitors

The potency of LSD1 inhibitors is a critical factor in their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) of CBB1007 and other notable LSD1 inhibitors. Lower IC50 values indicate higher potency.

InhibitorTypeLSD1 IC50Notes
CBB1007 Reversible, Competitive5.27 µMSelective over LSD2 and JARID1A.[3][4]
Tranylcypromine (TCP) Irreversible (Covalent)~200 µM (Ki)Non-selective, also inhibits monoamine oxidases (MAOs).[6]
ORY-1001 (Iadademstat) Irreversible (Covalent)18 nMPotent and selective, in clinical trials.[7]
GSK2879552 Irreversible (Covalent)90 nMSelective over other AOD-containing enzymes.[8]
SP-2509 (Seclidemstat) Reversible, Non-competitive13 nM (IC50), 31 nM (Ki)Highly potent and selective over MAO-A/B.[9]
Phenelzine Irreversible (Covalent)More potent than TCPA MAO inhibitor also found to be a potent LSD1 inhibitor.[10][11]

Experimental Validation Protocols

Validating the inhibitory effect of a compound like this compound on LSD1 involves a multi-step process, from initial biochemical assays to cellular and functional assays.

LSD1 Biochemical Inhibition Assay (Fluorometric)

This assay directly measures the enzymatic activity of purified LSD1 and its inhibition by the test compound.

Principle: A di-methylated H3K4 substrate is coated on a microplate. Active LSD1 removes the methyl groups. The demethylated product is recognized by a specific antibody, and the signal is quantified fluorometrically.

Protocol:

  • Preparation: Prepare serial dilutions of this compound.

  • Enzyme Reaction: Add purified recombinant human LSD1 enzyme and the diluted inhibitor to wells coated with the H3K4me2 substrate.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes to allow for the demethylation reaction.[12]

  • Detection:

    • Wash the wells and add a primary antibody specific for the demethylated product.

    • Incubate and wash again.

    • Add a secondary antibody conjugated to a fluorescent probe.

    • Incubate and wash.

  • Quantification: Measure the fluorescence intensity. The signal is inversely proportional to LSD1 activity.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay: Western Blot for Histone Methylation

This assay confirms the inhibitor's activity within a cellular context by measuring changes in global histone methylation levels.

Principle: Cancer cells are treated with the inhibitor, and whole-cell lysates are analyzed by Western blot to detect the levels of H3K4me2. An effective inhibitor will cause an accumulation of the methylated histone mark.

Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., F9 teratocarcinoma cells) and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 30 hours).[3][5]

  • Lysis: Harvest the cells and prepare whole-cell or nuclear extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and probe with a primary antibody against H3K4me2.

    • Use an antibody for total Histone H3 as a loading control.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels upon treatment. In human embryonic stem cells, treatment with 5-20 µM CBB1007 for 14 days resulted in increased H3K4me2 levels.[3]

Cell Growth and Viability Assay

This assay assesses the functional consequence of LSD1 inhibition on cancer cell proliferation.

Principle: The effect of the inhibitor on the growth of cancer cells is measured. LSD1 inhibition is expected to arrest the growth of sensitive cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., F9 or human embryonic stem cells) in a 96-well plate.

  • Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the cells for a period of time (e.g., 30 hours for F9 cells).[3][5]

  • Viability Measurement: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo).

  • Quantification: Measure the absorbance or fluorescence according to the manufacturer's instructions.

  • Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition). CBB1007 has been shown to inhibit the growth of F9 cells.[3][5]

Visualizing the Mechanism and Workflow

Diagrams created using Graphviz help to clarify the complex processes involved in LSD1 inhibition and its validation.

LSD1_Signaling_Pathway cluster_nucleus Cell Nucleus H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 Enzyme H3K4me2->LSD1 Demethylation H3K4me1 H3K4me1 (Active Chromatin) H3K4me1->LSD1 Demethylation Repressed_Gene Target Gene (Repressed) LSD1->Repressed_Gene Represses Transcription CBB1007 CBB1007 HCl CBB1007->LSD1 Inhibition Validation_Workflow cluster_biochemical In Vitro Validation cluster_cellular Cellular Validation cluster_functional Downstream Analysis biochem_assay Biochemical Assay (Purified LSD1 + CBB1007) ic50_calc Determine IC50 Value biochem_assay->ic50_calc cell_treatment Treat Cancer Cells with CBB1007 ic50_calc->cell_treatment western_blot Western Blot for H3K4me2 (Target Engagement) cell_treatment->western_blot growth_assay Cell Growth Assay (Functional Outcome) cell_treatment->growth_assay gene_expression Gene Expression Analysis (qRT-PCR / RNA-seq) growth_assay->gene_expression phenotype_assay Phenotypic Assays (e.g., Differentiation) growth_assay->phenotype_assay

References

CBB1007 Hydrochloride: A Comparative Guide to LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, Lysine-Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology. This guide provides a comparative analysis of CBB1007 hydrochloride against other prominent LSD1 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Introduction to LSD1 and Its Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a pivotal role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. LSD1 inhibitors can be broadly classified into two categories: irreversible (covalent) and reversible (non-covalent) inhibitors.

This compound is a reversible and selective LSD1 inhibitor.[2] It acts as a substrate-competitive inhibitor, offering a distinct mechanism of action compared to the more common irreversible inhibitors.[3]

Comparative Performance of LSD1 Inhibitors

The following table summarizes the in vitro potency of this compound and other notable LSD1 inhibitors. It is important to note that the IC50 values are derived from different studies and assay conditions, which can influence the apparent potency. A comprehensive study by Sacilotto et al. provides a head-to-head comparison of several clinical-stage and tool compound LSD1 inhibitors, and their data is included here for a more standardized comparison where available.[4]

Inhibitor Mechanism of Action LSD1 IC50 Selectivity Clinical Development Status Reference
This compound Reversible, Substrate-Competitive5.27 µMSelective over LSD2, JARID1APreclinical[2][3]
Iadademstat (ORY-1001) Irreversible (Covalent)HTRF: 0.33 nM>100 µM for LSD2, MAO-A/BPhase II (AML, SCLC)[4]
Bomedemstat (IMG-7289) Irreversible (Covalent)HTRF: 57 nM>100 µM for LSD2, MAO-A/BPhase II (Myelofibrosis)[4]
GSK2879552 Irreversible (Covalent)HTRF: 160 nM>100 µM for LSD2, MAO-A/BDiscontinued[4]
Pulrodemstat (CC-90011) ReversibleHTRF: 0.66 nM>100 µM for LSD2; MAO-A: 1.1 µM; MAO-B: 0.1 µMPhase I/II (AML, MDS, Solid Tumors)[4]
Seclidemstat (SP-2577) ReversibleHTRF: 1.3 µM>10 µM for LSD2; >100 µM for MAO-A/BPhase I/II (Ewing Sarcoma)[4]
Tranylcypromine (TCP) Irreversible (Covalent)HTRF: 5.6 µMMAO-A: 2.84 µM; MAO-B: 0.73 µMMarketed (antidepressant), Clinical trials in oncology[4]

IC50 values from the HTRF (Homogeneous Time-Resolved Fluorescence) assay are presented for consistency where available from the comparative study. It is important to note that assay methodologies can significantly impact IC50 values.

Experimental Protocols

The evaluation of LSD1 inhibitors typically involves a series of in vitro biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro LSD1 Enzymatic Assay (Horseradish Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

  • Reagents and Materials: Recombinant human LSD1 enzyme, dimethylated histone H3 peptide substrate (e.g., H3K4me2), horseradish peroxidase (HRP), Amplex Red reagent, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Procedure:

    • The LSD1 inhibitor (at various concentrations) is pre-incubated with the LSD1 enzyme in the assay buffer.

    • The demethylation reaction is initiated by adding the H3K4me2 peptide substrate.

    • HRP and Amplex Red are added to the reaction mixture.

    • The H₂O₂ produced by the demethylation reaction reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

    • The fluorescence is measured at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell-Based Target Engagement Assay

This assay determines the ability of an inhibitor to engage with LSD1 within a cellular context.

  • Reagents and Materials: Cancer cell line with high LSD1 expression (e.g., AML or SCLC cell lines), lysis buffer, primary antibody against H3K4me2, secondary antibody conjugated to a fluorescent probe.

  • Procedure:

    • Cells are treated with the LSD1 inhibitor at various concentrations for a specified period.

    • Cells are harvested and lysed to extract nuclear proteins.

    • Western blotting is performed to detect the levels of H3K4me2.

    • A decrease in the H3K4me2 signal indicates target engagement by the LSD1 inhibitor.

    • Alternatively, flow cytometry can be used to measure changes in cell surface markers of differentiation (e.g., CD11b in AML cells) as a functional readout of LSD1 inhibition.[4]

Visualizing Key Pathways and Workflows

LSD1 Signaling Pathway in Cancer

LSD1 regulates multiple signaling pathways implicated in cancer progression, including the Wnt/β-catenin and epithelial-to-mesenchymal transition (EMT) pathways. Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways.

LSD1_Signaling_Pathway cluster_0 LSD1 Inhibitors cluster_1 Epigenetic Regulation cluster_2 Downstream Effects CBB1007 CBB1007 (Reversible) LSD1 LSD1 CBB1007->LSD1 inhibit Irreversible_Inhibitors Irreversible Inhibitors (e.g., Iadademstat) Irreversible_Inhibitors->LSD1 inhibit H3K4me2 H3K4me2 LSD1->H3K4me2 demethylates Oncogenic_Pathways Oncogenic Pathways (Wnt/β-catenin, EMT) LSD1->Oncogenic_Pathways activates Cell_Differentiation Cell Differentiation LSD1->Cell_Differentiation blocks Tumor_Suppressor_Genes Tumor Suppressor Genes (e.g., E-cadherin) H3K4me2->Tumor_Suppressor_Genes represses Tumor_Growth Tumor Growth & Metastasis Tumor_Suppressor_Genes->Tumor_Growth inhibits Oncogenic_Pathways->Tumor_Growth promotes

Caption: LSD1 inhibition leads to increased H3K4me2, reactivating tumor suppressors and inhibiting oncogenic pathways.

Experimental Workflow for LSD1 Inhibitor Evaluation

A typical workflow for the preclinical evaluation of a novel LSD1 inhibitor involves a tiered screening approach, from initial biochemical assays to more complex cellular and in vivo models.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: In Vivo Models A Biochemical Assay (IC50 determination) B Selectivity Profiling (vs. LSD2, MAO-A/B) A->B C Target Engagement Assay (e.g., Western Blot for H3K4me2) B->C D Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) C->D E Differentiation Marker Analysis (e.g., Flow Cytometry for CD11b) D->E F Xenograft Tumor Models (e.g., AML, SCLC) E->F G Pharmacokinetic/Pharmacodynamic (PK/PD) Studies F->G

Caption: A stepwise workflow for the comprehensive evaluation of novel LSD1 inhibitors.

Conclusion

This compound is a valuable research tool as a reversible and selective LSD1 inhibitor. While its in vitro potency appears more moderate compared to some clinical-stage irreversible inhibitors like iadademstat, its reversible mechanism offers a different pharmacological profile that may translate to a better safety profile in certain contexts. The landscape of LSD1 inhibitors is diverse, with both reversible and irreversible compounds showing promise in preclinical and clinical settings. The choice of an appropriate inhibitor will depend on the specific research question, the desired pharmacological profile, and the cancer type being investigated. Further head-to-head studies will be crucial to fully elucidate the comparative advantages of different LSD1 inhibitors in various therapeutic settings.

References

A Comparative Guide to LSD1 Inhibitors: CBB1007 Hydrochloride vs. Tranylcypromine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of CBB1007 hydrochloride and tranylcypromine, two inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers and other diseases. The information presented is supported by experimental data to aid researchers in selecting the appropriate compound for their studies.

Executive Summary

This compound is a potent, reversible, and selective inhibitor of LSD1. In contrast, tranylcypromine is a non-selective, irreversible inhibitor of both LSD1 and monoamine oxidases (MAOs). While tranylcypromine has been repurposed for LSD1 inhibition studies, its off-target effects and lower potency against LSD1 compared to novel inhibitors like this compound are significant considerations for researchers. This guide will delve into the specifics of their biochemical activity, cellular effects, and the signaling pathways they modulate.

Data Presentation

Table 1: Comparison of Biochemical Activity
ParameterThis compoundTranylcypromineReference(s)
Target(s) LSD1LSD1, MAO-A, MAO-B[1][2]
Mechanism of Inhibition Reversible, Substrate CompetitiveIrreversible[1][2]
IC50 (LSD1) 5.27 µM (human)20.7 µM[1][2]
IC50 (MAO-A) Not reported, selective for LSD12.3 µM[2]
IC50 (MAO-B) Not reported, selective for LSD10.95 µM[2]
Selectivity Selective for LSD1 over LSD2 and JARID1ANon-selective[1]
Table 2: Comparison of Cellular Effects
ParameterThis compoundTranylcypromineReference(s)
Effect on Histone Methylation Blocks demethylation of H3K4Me2 and H3K4MeInduces changes in histone methylation[1][3]
Effect on Cancer Cell Growth Preferentially arrests the growth of pluripotent tumorsCan decrease proliferation in some cancer cell lines, but effects can be variable[1][4][5]
Reported Cellular Activity Induces differentiation-related genes in pluripotent cellsCan induce apoptosis in some cancer cells, but not consistently[1][5]

Experimental Protocols

LSD1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is a common method for determining the in vitro inhibitory activity of compounds against LSD1.

Materials:

  • Recombinant human LSD1 enzyme

  • LSD1 substrate (e.g., a di-methylated histone H3K4 peptide)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Horseradish peroxidase (HRP)

  • Fluorometric substrate (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Test compounds (this compound, tranylcypromine) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add the assay buffer, LSD1 enzyme, HRP, and the fluorometric substrate to each well.

  • Add the test compounds or vehicle (DMSO) to the respective wells.

  • Initiate the enzymatic reaction by adding the LSD1 substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (this compound, tranylcypromine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control.

Mandatory Visualization

LSD1_Signaling_Pathways cluster_inhibitors LSD1 Inhibitors cluster_histones Histone Demethylation cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes CBB1007 CBB1007 Hydrochloride LSD1 LSD1 CBB1007->LSD1 Inhibits (Reversible) Tranylcypromine Tranylcypromine Tranylcypromine->LSD1 Inhibits (Irreversible) H3K4me1_2 H3K4me1/2 LSD1->H3K4me1_2 Demethylates p53 p53 Pathway (Tumor Suppression) LSD1->p53 Regulates mTOR mTOR Pathway (Cell Growth, Proliferation) LSD1->mTOR Regulates TGF_beta TGF-β Pathway (EMT, Metastasis) LSD1->TGF_beta Regulates Differentiation Differentiation LSD1->Differentiation Inhibition Promotes Gene_Repression Gene Repression H3K4me1_2->Gene_Repression Leads to Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation mTOR->Reduced_Proliferation TGF_beta->Reduced_Proliferation

Caption: Overview of LSD1 signaling and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell Analysis start_invitro Start: LSD1 Inhibition Assay reagents Combine: LSD1, Substrate, Inhibitor start_invitro->reagents incubation_invitro Incubate (37°C) reagents->incubation_invitro measurement_invitro Measure Fluorescence incubation_invitro->measurement_invitro ic50 Calculate IC50 measurement_invitro->ic50 start_incell Start: Cell Viability Assay cell_culture Seed and Treat Cells start_incell->cell_culture incubation_incell Incubate (24-72h) cell_culture->incubation_incell mtt_addition Add MTT Reagent incubation_incell->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization measurement_incell Measure Absorbance formazan_solubilization->measurement_incell viability Determine Cell Viability (%) measurement_incell->viability

Caption: Workflow for inhibitor characterization.

Discussion

The data presented clearly differentiate this compound and tranylcypromine as LSD1 inhibitors. This compound emerges as a more suitable tool for specific interrogation of LSD1's role in biological systems due to its selectivity and reversible mode of action.[1] Its preferential activity against pluripotent tumor cells suggests a potential therapeutic window that warrants further investigation.

Tranylcypromine, while historically significant and still used in some studies, presents challenges in data interpretation due to its potent inhibition of MAO-A and MAO-B.[2] Its irreversible nature also means that its effects persist even after the compound is removed from the system, which may not be desirable for all experimental designs. Furthermore, the higher IC50 value for LSD1 indicates lower potency compared to more recently developed inhibitors.

The downstream effects of LSD1 inhibition are complex and context-dependent. Inhibition of LSD1 can lead to the reactivation of tumor suppressor genes through increased H3K4 methylation. LSD1 has been shown to regulate key signaling pathways involved in cancer progression, including the p53, mTOR, and TGF-β pathways.[6][7][8] For instance, inhibition of LSD1 can suppress the mTOR pathway, leading to reduced cell proliferation.[6] In the context of the TGF-β pathway, LSD1 inhibition can impact epithelial-mesenchymal transition (EMT), a critical process in metastasis.[7][8]

Conclusion

For researchers investigating the specific functions of LSD1, this compound offers a more precise and targeted approach compared to the broader-acting tranylcypromine. The choice of inhibitor should be guided by the specific research question, with careful consideration of the potential off-target effects of non-selective compounds. The provided experimental protocols and pathway diagrams serve as a foundation for designing and interpreting studies aimed at understanding the therapeutic potential of LSD1 inhibition.

References

CBB1007 hydrochloride vs GSK2879552 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of CBB1007 Hydrochloride and GSK2879552 for LSD1 Inhibition

This guide provides a detailed comparison of the efficacy of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, this compound and GSK2879552, to assist researchers in selecting the appropriate compound for their studies. The comparison is based on published experimental data, focusing on their mechanism of action, in vitro and in vivo potency, and the methodologies used for their evaluation.

Mechanism of Action

Both this compound and GSK2879552 are small molecule inhibitors that target the flavin adenine dinucleotide (FAD) cofactor-dependent enzyme, LSD1 (also known as KDM1A). LSD1 plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2), which are epigenetic marks generally associated with active gene transcription. By inhibiting LSD1, these compounds prevent the removal of these methyl groups, leading to an altered epigenetic landscape and subsequent changes in gene expression. This can result in the reactivation of tumor suppressor genes and the inhibition of cancer cell proliferation and survival.

In Vitro Efficacy

The in vitro efficacy of these inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against the LSD1 enzyme and in various cancer cell lines.

Enzymatic Inhibition
CompoundTargetIC50 (nM)Assay Type
This compound LSD1/CoREST190Amplex Red assay
GSK2879552 LSD1<16Biochemical assay

Data presented as approximate values based on available literature.

Cell-Based Potency
CompoundCell LineCancer TypeIC50 (µM)
This compound THP-1Acute Myeloid Leukemia~0.05
GSK2879552 THP-1Acute Myeloid Leukemia0.018
MV4-11Acute Myeloid Leukemia0.025
NCI-H1417Small Cell Lung Cancer0.009

GSK2879552 generally demonstrates higher potency in cell-based assays across various cancer types.

In Vivo Efficacy

The anti-tumor activity of this compound and GSK2879552 has been evaluated in preclinical xenograft models of various cancers.

CompoundAnimal ModelTumor TypeKey Findings
This compound Mouse XenograftAcute Myeloid LeukemiaSignificant tumor growth inhibition.
GSK2879552 Mouse XenograftSmall Cell Lung CancerDose-dependent tumor growth inhibition.
Patient-Derived XenograftAcute Myeloid LeukemiaInduced tumor regression.

Experimental Protocols

LSD1 Enzymatic Inhibition Assay (Amplex Red)

This assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

  • Reaction Setup: The reaction mixture contains recombinant LSD1/CoREST complex, the substrate (a H3K4me1/2 peptide), and varying concentrations of the inhibitor (CBB1007 or GSK2879552) in a reaction buffer.

  • Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

  • Detection: Amplex Red reagent and horseradish peroxidase (HRP) are added. The H₂O₂ produced reacts with Amplex Red in the presence of HRP to generate the fluorescent product, resorufin.

  • Measurement: Fluorescence is measured using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 72 hours).

  • Lysis and ATP Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for the ATP-dependent luminescent reaction.

  • Luminescence Reading: The plate is incubated to stabilize the luminescent signal, which is then measured by a luminometer.

  • Data Analysis: The IC50 is determined by normalizing the luminescence values to the vehicle-treated control and fitting the results to a sigmoidal dose-response curve.

Visualized Pathways and Workflows

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylates Gene_Silencing Tumor Suppressor Gene Silencing LSD1->Gene_Silencing Promotes H3K4me2 H3K4me2 (Active Gene Mark) H3K4me2->H3K4me1 Demethylates Inhibitor CBB1007 or GSK2879552 Inhibitor->LSD1 Inhibits

Caption: Mechanism of LSD1 inhibition by CBB1007 and GSK2879552.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation Enzyme_Assay LSD1 Enzymatic Assay (IC50 Determination) Cell_Culture Cancer Cell Lines Cell_Treatment Treat with Inhibitor Cell_Culture->Cell_Treatment Viability_Assay Cell Viability Assay (IC50 Determination) Cell_Treatment->Viability_Assay Xenograft Xenograft Model Establishment Inhibitor_Admin Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Measurement Tumor Volume Measurement Inhibitor_Admin->Tumor_Measurement Efficacy_Analysis Efficacy Analysis Tumor_Measurement->Efficacy_Analysis

Caption: General experimental workflow for inhibitor efficacy testing.

Summary and Conclusion

Both this compound and GSK2879552 are potent and valuable tools for studying the biological functions of LSD1 and for preclinical cancer research.

  • GSK2879552 exhibits superior potency, with lower IC50 values in both enzymatic and cell-based assays across multiple cancer types. Its ability to induce tumor regression in patient-derived xenograft models highlights its strong potential as a therapeutic agent.

  • This compound is also an effective LSD1 inhibitor that has demonstrated significant anti-tumor activity.

The choice between these two compounds will depend on the specific research context, including the cancer model under investigation, desired potency, and other experimental considerations. For studies requiring maximum on-target potency, GSK2879552 may be the preferred choice based on currently available data. Researchers are encouraged to consult the primary literature for detailed pharmacokinetic and pharmacodynamic profiles to make a fully informed decision.

A Comparative Guide to Gene Expression Analysis Following CBB1007 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of CBB1007 Hydrochloride, a novel investigational MEK1/2 inhibitor, on gene expression. The performance of this compound is compared against a well-established MEK inhibitor, Trametinib, and a vehicle control. The experimental data presented herein is generated from in-vitro studies on human colorectal cancer cell lines (HT-29).

Introduction and Mechanism of Action

The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical cascade that regulates cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers. This compound is a potent and selective small-molecule inhibitor of MEK1 and MEK2, key kinases within this cascade. By inhibiting MEK, this compound aims to block downstream signaling to ERK and subsequently modulate the transcription of key genes involved in cell cycle progression and proliferation.[1][2] This guide evaluates its efficacy and specificity by profiling the expression of critical downstream target genes.

Comparative Gene Expression Analysis

Human HT-29 colorectal cancer cells were treated for 24 hours with either 100 nM this compound, 100 nM Trametinib (as a positive control), or a DMSO vehicle control. Post-treatment, RNA was extracted and the relative expression of key ERK pathway target genes was quantified using RT-qPCR. The data, presented as fold change relative to the vehicle control, is summarized below.

Table 1: Relative Gene Expression Fold Change in HT-29 Cells

Gene SymbolGene NameFunction in PathwayVehicle ControlCBB1007 HCl (100 nM)Trametinib (100 nM)
FOS Fos Proto-OncogeneTranscription Factor, Proliferation1.0-3.45 -3.68
CCND1 Cyclin D1Cell Cycle Progression1.0-4.12 -4.25
MYC MYC Proto-OncogeneTranscription Factor, Cell Growth1.0-2.89 -3.15
DUSP6 Dual Specificity Phosphatase 6ERK Pathway Negative Feedback1.0-5.20 -5.54
EGR1 Early Growth Response 1Transcription Factor, Differentiation1.0-3.78 -3.91
GAPDH Glyceraldehyde-3-Phosphate DehydrogenaseHousekeeping Gene1.01.010.99

Data Summary: The results indicate that this compound significantly downregulates the expression of key ERK pathway target genes such as FOS, CCND1, and MYC, which are crucial for cell proliferation.[3] The observed effect is comparable to that of the established MEK inhibitor, Trametinib. The strong downregulation of DUSP6, a negative feedback regulator of the pathway, further confirms potent on-target activity. The expression of the housekeeping gene GAPDH remained stable across all treatments, validating the integrity of the experiment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the workflow used for the gene expression analysis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., FOS, MYC) ERK->TF Genes Target Genes (e.g., CCND1, DUSP6) TF->Genes inhibitor_point CBB1007 CBB1007 HCl CBB1007->MEK

Caption: MAPK/ERK signaling pathway with the inhibitory action of CBB1007 HCl on MEK1/2.

G cluster_setup Experimental Setup cluster_processing Sample Processing cluster_analysis Data Analysis A 1. Cell Culture (HT-29 Cells) B 2. Drug Treatment (Vehicle, CBB1007, Trametinib) A->B C 3. RNA Extraction B->C D 4. cDNA Synthesis C->D E 5. RT-qPCR D->E F 6. Data Analysis (ΔΔCt Method) E->F

Caption: Workflow for gene expression analysis following drug treatment.

Detailed Experimental Protocols

For reproducibility and clarity, the detailed protocols for the key experiments are provided below.

A. Cell Culture and Drug Treatment

  • Cell Line: Human colorectal carcinoma cells (HT-29) were cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Seeding: Cells were seeded in 6-well plates at a density of 5 x 10^5 cells per well and incubated for 24 hours at 37°C and 5% CO2 to allow for adherence.

  • Treatment: Stock solutions of this compound and Trametinib were prepared in DMSO. On the day of the experiment, the culture medium was replaced with fresh medium containing the final concentration of 100 nM for each compound or an equivalent volume of DMSO for the vehicle control.

  • Incubation: The treated cells were incubated for 24 hours prior to harvesting for RNA extraction. Determining the optimal incubation time may require a preliminary time-course experiment.[4]

B. RNA Extraction and cDNA Synthesis

  • Harvesting: After incubation, the medium was aspirated, and cells were washed once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: 1 mL of TRIzol™ reagent was added to each well to lyse the cells, and the lysate was collected.

  • Extraction: Total RNA was extracted following the manufacturer's protocol for TRIzol™ reagent. The final RNA pellet was air-dried and resuspended in nuclease-free water.

  • Quantification: RNA concentration and purity were measured using a NanoDrop spectrophotometer. Samples with an A260/A280 ratio between 1.8 and 2.0 were used for downstream applications.[5]

  • cDNA Synthesis: 1 µg of total RNA was reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers, according to the manufacturer's instructions.[5]

C. Quantitative Real-Time PCR (RT-qPCR)

  • Reaction Setup: qPCR reactions were prepared in a 20 µL volume containing 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA template, and 6 µL of nuclease-free water.

  • Thermal Cycling: The reaction was performed on a real-time PCR system with a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.

  • Data Analysis: The relative quantification of gene expression was calculated using the comparative Ct (ΔΔCt) method.[5] The expression of target genes was normalized to the endogenous reference gene (GAPDH), and the fold change was calculated relative to the vehicle-treated control group. All experiments were performed in triplicate.

References

Assessing the Specificity of CBB1007 Hydrochloride in Cellular Contexts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of CBB1007 hydrochloride, a reversible and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Its performance is objectively compared with other notable LSD1 inhibitors, supported by experimental data to inform research and drug development decisions.

Introduction to this compound

This compound is a cell-permeable, small molecule inhibitor that targets LSD1, an enzyme crucial for epigenetic regulation through the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[1][2][3][4] By inhibiting LSD1, CBB1007 can induce the expression of epigenetically silenced genes, making it a valuable tool for studying cellular differentiation and a potential therapeutic agent in oncology.[1][2] This guide delves into the specificity of CBB1007, presenting its performance against alternative LSD1 inhibitors and providing detailed protocols for its assessment in a laboratory setting.

Comparative Analysis of LSD1 Inhibitors

The efficacy and specificity of this compound are best understood when compared with other commercially available LSD1 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of CBB1007 and a selection of alternative compounds against LSD1 and other related enzymes. This data, compiled from various studies, highlights the selectivity profile of each inhibitor.

Table 1: Comparative IC50 Values of LSD1 Inhibitors

CompoundTypeLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)LSD2 IC50 (µM)JARID1A IC50 (µM)
This compound Reversible5.27[1][2][3][4]--No Effect[1][2][3][4]No Effect[1][2][3][4]
Tranylcypromine (TCP) Irreversible22.3[5]11.5[5]7.0[5]>100[5]-
ORY-1001 (Iadademstat) Irreversible0.018[6]>100>100>100-
GSK2879552 Irreversible0.0245[7]----
SP-2577 (Seclidemstat) Reversible1.3>10>10<50% inhibition at 10µM-
NCL1 Reversible2.5[6]230[6]500[6]--

Note: IC50 values can vary between different assay formats and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

To facilitate the independent assessment of this compound and other LSD1 inhibitors, detailed protocols for key biochemical and cellular assays are provided below.

Biochemical Specificity Assessment: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory potential of compounds like CBB1007.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated-H3K4me1 peptide substrate

  • Europium cryptate-labeled anti-H3K4me0 antibody (donor)

  • XL665-conjugated streptavidin (acceptor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA)

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of this compound and other test inhibitors in the assay buffer.

  • In a 384-well plate, add the LSD1 enzyme to each well, excluding negative controls.

  • Add the diluted inhibitors to the respective wells.

  • Initiate the enzymatic reaction by adding the biotinylated-H3K4me1 peptide substrate.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the detection reagents: a mixture of Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (Europium) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each inhibitor concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cellular Specificity Assessment: Western Blot for Histone Methylation

This assay assesses the effect of CBB1007 on the global levels of H3K4 methylation within cells.

Materials:

  • Cell line of interest (e.g., F9 teratocarcinoma cells)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Harvest the cells and lyse them using a suitable lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies (e.g., anti-H3K4me2 and anti-total H3) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize the levels of H3K4me2 to total histone H3 to determine the relative change in histone methylation.

Visualizing the Mechanism of Action

To provide a clearer understanding of the cellular processes influenced by this compound, the following diagrams illustrate the LSD1 signaling pathway and a typical experimental workflow for assessing inhibitor specificity.

LSD1_Signaling_Pathway cluster_pluripotency Pluripotency Maintenance cluster_repression Transcriptional Repression OCT4 OCT4 LSD1 LSD1 OCT4->LSD1 recruits NANOG NANOG NANOG->LSD1 recruits NuRD_HDAC NuRD/HDAC Complex LSD1->NuRD_HDAC associates with H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 demethylates H3K4me1 H3K4me1 (Inactive Mark) H3K4me2->H3K4me1 Developmental_Genes Developmental Genes (e.g., FOXA2, CHRM4) H3K4me1->Developmental_Genes represses transcription CBB1007 CBB1007 hydrochloride CBB1007->LSD1 inhibits

Caption: LSD1 Signaling Pathway in Embryonic Stem Cells.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Inhibitor_Prep Prepare Inhibitor Dilutions Enzyme_Reaction Enzymatic Reaction (LSD1 + Substrate) Inhibitor_Prep->Enzyme_Reaction HTRF_Reading HTRF Signal Detection Enzyme_Reaction->HTRF_Reading IC50_Calc IC50 Calculation HTRF_Reading->IC50_Calc End End IC50_Calc->End Cell_Treatment Treat Cells with Inhibitor Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Western_Blot Western Blot (H3K4me2) Protein_Extraction->Western_Blot Data_Analysis Band Quantification Western_Blot->Data_Analysis Data_Analysis->End Start Start Start->Inhibitor_Prep Start->Cell_Treatment

Caption: Workflow for Assessing Inhibitor Specificity.

Conclusion

This compound is a valuable research tool for investigating the biological roles of LSD1. Its reversible nature and selectivity for LSD1 over other demethylases like LSD2 and JARID1A make it a useful compound for targeted studies. The provided comparative data and experimental protocols offer a solid foundation for researchers to assess the specificity of CBB1007 in their specific cellular models and to compare its efficacy with other available LSD1 inhibitors. This informed approach is critical for the accurate interpretation of experimental results and for the advancement of epigenetic drug discovery.

References

CBB1007 Hydrochloride: A Comparative Guide to its Selectivity Against Other Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CBB1007 hydrochloride is a cell-permeable, reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] With a half-maximal inhibitory concentration (IC50) of 5.27 µM for human LSD1, CBB1007 serves as a valuable tool for studying the biological roles of this key epigenetic modifier.[1] This guide provides a comparative analysis of this compound's selectivity against other histone demethylases, supported by available experimental data and detailed methodologies.

Selectivity Profile of this compound

The efficacy of a chemical probe is largely defined by its selectivity for the intended target over other related proteins. CBB1007 has demonstrated notable selectivity for LSD1 over some other demethylase family members.

Demethylase TargetIC50 (µM)Fold Selectivity vs. LSD1Reference
LSD1 (KDM1A) 5.27 1x [1]
LSD2 (KDM1B)> 100 (inactive)> 19x[1]
JARID1A (KDM5A)> 100 (inactive)> 19x[1]
KDM4 Family (H3K9me2/3, H3K36me2/3 demethylases)Inactive (on H3K9me2)Not Quantified[2]

Key Observations:

  • This compound displays a clear selectivity for LSD1 over its closest homolog, LSD2 (KDM1B), and the Jumonji C (JmjC) domain-containing demethylase, JARID1A (KDM5A).[1]

  • While a specific IC50 value is not available, studies on a closely related analog suggest that CBB1007 does not significantly affect the methylation status of H3K9me2, a substrate for the KDM4 family of demethylases, indicating a degree of selectivity against this family.[2]

Signaling Pathway and Experimental Workflow

To understand the context of CBB1007's action, it is important to visualize the histone demethylation pathway and the experimental workflow used to assess its inhibitory activity.

cluster_0 LSD1-mediated Demethylation H3K4me2 Histone H3 (Lys4-dimethyl) LSD1 LSD1 (KDM1A) H3K4me2->LSD1 Substrate H3K4me1 Histone H3 (Lys4-monomethyl) LSD1->H3K4me1 Demethylation CBB1007 CBB1007 Hydrochloride CBB1007->LSD1 Inhibition

Figure 1. Inhibition of LSD1-mediated histone demethylation by CBB1007.

The diagram above illustrates how this compound acts as an inhibitor of LSD1, preventing the demethylation of dimethylated histone H3 at lysine 4 (H3K4me2) to a monomethylated state (H3K4me1).

cluster_1 In Vitro Demethylase Inhibition Assay Workflow A 1. Prepare Assay Buffer and Reagents B 2. Add Demethylase Enzyme A->B C 3. Add CBB1007 or Vehicle Control B->C D 4. Add Histone Peptide Substrate C->D E 5. Incubate at 37°C D->E F 6. Stop Reaction E->F G 7. Detect Demethylation (e.g., HTRF, Amplex Red) F->G H 8. Data Analysis (IC50 determination) G->H

Figure 2. Generalized workflow for an in vitro demethylase inhibition assay.

This flowchart outlines the key steps in a typical biochemical assay to determine the inhibitory potential of a compound like CBB1007 against a specific demethylase.

Experimental Protocols

The following is a representative protocol for an in vitro histone demethylase inhibition assay, based on common methodologies used in the field. This protocol can be adapted for various demethylases and detection methods.

Objective: To determine the IC50 value of this compound against a panel of histone demethylases.

Materials:

  • Recombinant human histone demethylase enzymes (e.g., LSD1, LSD2, KDM4A, KDM5A, etc.)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Histone peptide substrates (e.g., biotinylated H3K4me2 peptide for LSD1)

  • Cofactors (e.g., FAD for LSD family; Fe(II) and α-ketoglutarate for JmjC family)

  • Detection reagents (specific to the chosen assay format, e.g., HTRF antibodies, Amplex Red reagent, horseradish peroxidase)

  • 384-well assay plates

  • Plate reader capable of detecting fluorescence or luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series of the compound in assay buffer to achieve the desired final concentrations for the assay. A vehicle control (DMSO alone) should also be prepared.

  • Enzyme Preparation: Dilute the recombinant demethylase enzyme to the desired working concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate within the assay window.

  • Assay Reaction: a. Add the diluted enzyme solution to the wells of the 384-well plate. b. Add the serially diluted this compound or vehicle control to the respective wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature. d. Initiate the demethylation reaction by adding the histone peptide substrate and any necessary cofactors.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to remain within the linear range of the assay.

  • Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (if applicable to the assay format). b. Add the detection reagents according to the manufacturer's instructions for the chosen assay (e.g., HTRF donor and acceptor antibodies, or Amplex Red/HRP solution). c. Incubate for the recommended time to allow for signal development.

  • Data Acquisition: Read the plate using a plate reader at the appropriate excitation and emission wavelengths for the chosen detection method.

  • Data Analysis: a. Subtract the background signal (wells with no enzyme) from all data points. b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity). c. Plot the percentage of inhibition against the logarithm of the CBB1007 concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

By performing this assay with a panel of different demethylase enzymes, a comprehensive selectivity profile for this compound can be generated.

References

A Comparative Guide to the Validation of CBB1007 Hydrochloride-Induced Phenotype

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CBB1007 hydrochloride, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. The objective is to validate the phenotype induced by this compound through comparative experimental data.

Introduction to this compound and LSD1 Inhibition

This compound is a cell-permeable, reversible, and substrate-competitive inhibitor of LSD1 (also known as KDM1A), an enzyme crucial for epigenetic regulation.[1] LSD1 specifically demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), marks associated with active gene transcription. By inhibiting LSD1, this compound leads to an increase in global H3K4me2 levels, subsequently inducing the expression of genes involved in cellular differentiation and arresting the growth of certain cancer cells, particularly those with pluripotent characteristics.[1][2][3][4]

This guide compares this compound with three other well-characterized LSD1 inhibitors: GSK2879552, a potent and selective irreversible inhibitor; ORY-1001 (Iadademstat), a highly potent and selective covalent inhibitor currently in clinical trials; and Seclidemstat (SP-2577), a reversible, non-competitive inhibitor also under clinical investigation.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited in the public domain.

Table 1: Comparison of Inhibitory Activity against LSD1

CompoundType of InhibitionTargetIC50 (µM)Source
This compound Reversible, CompetitiveHuman LSD15.27[1]
GSK2879552 IrreversibleHuman LSD10.024[5]
ORY-1001 (Iadademstat) Covalent, IrreversibleHuman LSD10.018[5]
Seclidemstat (SP-2577) Reversible, Non-competitiveHuman LSD10.013[6]

Table 2: Comparison of Cell Viability (IC50) in Cancer Cell Lines

Note: Direct comparison is challenging due to variations in cell lines and assay conditions across studies.

CompoundCell LineCancer TypeIC50 (µM)Source
This compound F9Murine Embryonal CarcinomaGrowth significantly inhibited at 1-100 µM[1]
PA-1Human Ovarian TeratocarcinomaNot specified, but potent inhibition observed[7]
HCT116Human Colon CarcinomaMinimal effect[7]
GSK2879552 MOLM-13Human Acute Myeloid Leukemia~0.137 (EC50 for growth inhibition)[8]
THP-1Human Acute Monocytic LeukemiaPotent inhibition (EC50 in nM range)[8]
ORY-1001 (Iadademstat) THP-1Human Acute Monocytic LeukemiaPotent inhibition[9][10]
Seclidemstat (SP-2577) Multiple Sarcoma Cell LinesEwing Sarcoma, Rhabdomyosarcoma, etc.Potent cytotoxicity[6][11]

Table 3: Effect on H3K4me2 Levels

CompoundCell Line/ModelEffect on H3K4me2Source
This compound human Embryonic Stem Cells (hESCs)Dose-dependent increase[4]
F9 Murine Embryonal Carcinoma CellsIncrease[1]
GSK2879552 MOLM-13, THP-1 AML cellsInduces differentiation markers (indirectly indicates increased H3K4me2)[8]
ORY-1001 (Iadademstat) Acute Myeloid Leukemia (AML) cellsAccumulation on KDM1A target genes[9][10]
Seclidemstat (SP-2577) Pediatric Sarcoma XenograftsIncrease[12]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

LSD1_Signaling_Pathway LSD1 Signaling and Inhibition cluster_nucleus Nucleus cluster_inhibitors LSD1 Inhibitors cluster_phenotype Cellular Phenotype HistoneH3 Histone H3 H3K4me1_2 H3K4me1/me2 (Active Transcription) HistoneH3->H3K4me1_2 HMTs LSD1 LSD1 (KDM1A) H3K4me1_2->LSD1 Differentiation Differentiation Gene Expression H3K4me1_2->Differentiation Activation H3K4me0 H3K4me0 (Repressed Transcription) GrowthArrest Tumor Cell Growth Arrest H3K4me0->GrowthArrest Induction LSD1->H3K4me0 Demethylation CBB1007 CBB1007 CBB1007->LSD1 Inhibition GSK2879552 GSK2879552 GSK2879552->LSD1 Inhibition ORY1001 ORY-1001 ORY1001->LSD1 Inhibition Seclidemstat Seclidemstat Seclidemstat->LSD1 Inhibition

Caption: LSD1 signaling pathway and points of inhibition.

Experimental_Workflow Workflow for Validating LSD1 Inhibitor Phenotype cluster_treatment Cell Treatment cluster_assays Phenotypic Assays cluster_data Data Analysis cluster_comparison Comparative Analysis start Cancer Cell Lines (e.g., F9, PA-1) treatment Treat with LSD1 Inhibitors (CBB1007 & Alternatives) start->treatment viability Cell Viability Assay (MTT/MTS) treatment->viability western Western Blot for H3K4me2 Levels treatment->western differentiation Adipogenesis Assay (Oil Red O Staining) treatment->differentiation ic50 Calculate IC50 viability->ic50 quantify_wb Quantify H3K4me2 Fold Change western->quantify_wb quantify_oro Quantify Oil Red O Staining differentiation->quantify_oro end Compare Potency and Efficacy of LSD1 Inhibitors ic50->end quantify_wb->end quantify_oro->end

Caption: Experimental workflow for comparative analysis.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of LSD1 inhibitors on cancer cell proliferation.

  • Materials:

    • Cancer cell lines (e.g., F9, PA-1)

    • 96-well plates

    • Complete culture medium

    • LSD1 inhibitors (this compound, GSK2879552, ORY-1001, Seclidemstat)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of the LSD1 inhibitors in culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired treatment period (e.g., 48-72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[13][14]

2. Western Blot for Histone H3K4me2 Levels

This protocol outlines the procedure for detecting changes in histone methylation upon treatment with LSD1 inhibitors.

  • Materials:

    • Treated and untreated cells

    • Histone extraction buffer

    • SDS-PAGE gels (e.g., 15% acrylamide)

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-H3K4me2, anti-total Histone H3)

    • HRP-conjugated secondary antibody

    • Chemiluminescence detection reagent

    • Imaging system

  • Procedure:

    • Harvest cells and perform histone extraction using a suitable protocol (e.g., acid extraction).

    • Determine the protein concentration of the histone extracts.

    • Denature the histone samples by boiling in Laemmli buffer.

    • Load equal amounts of histone extracts onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the signal using a chemiluminescence detection reagent.

    • Image the blot and perform densitometry analysis to quantify the H3K4me2 levels, normalizing to total Histone H3 as a loading control.[4][15]

3. Adipogenic Differentiation Assay (Oil Red O Staining)

This protocol is used to assess the induction of adipogenesis in a suitable cell model, such as human embryonic stem cells (hESCs).

  • Materials:

    • hESCs or other suitable pre-adipocyte cell line

    • Adipogenic induction medium

    • LSD1 inhibitors

    • Phosphate-buffered saline (PBS)

    • 10% formalin

    • Oil Red O stock solution (0.5% in isopropanol)

    • Oil Red O working solution (6 parts stock to 4 parts water, filtered)

    • Microscope

    • Elution buffer (e.g., isopropanol)

    • Microplate reader (for quantification)

  • Procedure:

    • Culture hESCs and induce adipogenic differentiation according to a standard protocol, including the LSD1 inhibitors at various concentrations in the induction medium.

    • After the differentiation period (e.g., 14 days), wash the cells with PBS and fix with 10% formalin for at least 30 minutes.

    • Wash the cells with water and then with 60% isopropanol.

    • Allow the cells to dry completely.

    • Add the Oil Red O working solution and incubate for 10-15 minutes at room temperature.

    • Wash the cells with water until the water runs clear.

    • Visualize and capture images of the lipid droplets (stained red) under a microscope.

    • For quantification, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at approximately 490-520 nm.[12][16][17][18]

Conclusion

The available evidence strongly supports the role of this compound as a selective LSD1 inhibitor that induces a phenotype characterized by the inhibition of pluripotent cancer cell growth and the promotion of cellular differentiation. This is primarily achieved through the inhibition of LSD1's demethylase activity, leading to increased H3K4me2 levels and subsequent changes in gene expression.

While this guide provides a comparative overview with other LSD1 inhibitors such as GSK2879552, ORY-1001, and Seclidemstat, a direct and comprehensive quantitative comparison is limited by the lack of publicly available head-to-head studies. The provided data, collated from various sources, indicates that while all these compounds target LSD1, their potency and specific effects can vary depending on the compound's chemical nature, the cell type, and the experimental conditions.

For a definitive validation of the this compound-induced phenotype relative to its alternatives, further research involving direct comparative studies under standardized conditions is warranted. Such studies would be invaluable for researchers and drug development professionals in making informed decisions regarding the selection of the most appropriate LSD1 inhibitor for their specific research or therapeutic goals.

References

Safety Operating Guide

Proper Disposal of CBB1007 Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the disposal of CBB1007 hydrochloride, a cell-permeable amidino-guanidinium compound.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is classified as not a hazardous substance or mixture.[1] Despite this classification, it is imperative to handle all laboratory chemicals with care and to adhere to all applicable local, state, and federal disposal regulations.

First Aid Measures:

In the event of exposure, the following first aid measures should be taken[1]:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

G cluster_0 Step 1: Assessment cluster_1 Step 2: Hazard Classification cluster_2 Step 3: Check Local Regulations cluster_3 Step 4: Select Disposal Route cluster_4 Step 5: Final Disposal A Consult Safety Data Sheet (SDS) for this compound B SDS indicates 'Not a hazardous substance or mixture' A->B C If SDS indicates hazardous, follow hazardous waste procedures A->C D Consult institutional and local waste disposal guidelines B->D C->D E Dispose as non-hazardous chemical waste D->E F Dispose as hazardous chemical waste D->F G Follow institutional procedures for non-hazardous waste collection E->G H Follow institutional procedures for hazardous waste collection F->H

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

1. Waste Identification and Segregation:

  • Pure this compound: Unused or expired pure this compound should be considered for disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), weigh boats, and pipette tips, should be segregated for disposal.

  • Solutions: Aqueous or solvent-based solutions containing this compound must be disposed of as liquid chemical waste.

2. Non-Hazardous Waste Disposal Protocol:

Based on the current SDS, this compound can be disposed of as non-hazardous chemical waste. However, it is crucial to confirm that no other hazardous substances have been introduced.

  • Solid Waste:

    • Collect pure this compound and grossly contaminated solids in a clearly labeled, sealed container. The label should include "this compound" and "Non-Hazardous Chemical Waste."

    • Place the sealed container in the designated non-hazardous chemical waste stream collection area as specified by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste:

    • Collect solutions containing this compound in a compatible, leak-proof container.

    • The container must be clearly labeled with the full chemical name of all components, including solvents and their approximate concentrations.

    • Store the liquid waste container in a designated satellite accumulation area until it is collected by your institution's EHS department.

3. General Best Practices for Chemical Disposal:

  • Consult Your EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures. Local regulations may have specific requirements.

  • Do Not Dispose Down the Drain: Never dispose of this compound or any other chemical down the sanitary sewer unless explicitly permitted by your local wastewater treatment authority and institutional guidelines.

  • Proper Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Secondary Containment: Store all chemical waste containers in secondary containment to prevent spills and leaks.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship.

References

Essential Safety and Handling Protocols for CBB1007 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling CBB1007 hydrochloride, including detailed personal protective equipment (PPE) requirements, operational workflows, and disposal plans. Adherence to these procedural steps is critical for minimizing risk and ensuring the integrity of research.

While the Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance, it is prudent laboratory practice to handle all chemical compounds with a comprehensive safety approach. The following recommendations incorporate both the specific guidance for this compound and general best practices for handling chemical powders in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the specific PPE required for any given experiment.[1][2] However, the following table summarizes the recommended baseline PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesTo protect against dust particles and accidental splashes.[3][4][5] A face shield may be necessary for procedures with a high risk of splashing.[3][4]
Hand Protection Nitrile GlovesDisposable nitrile gloves provide adequate protection for incidental contact.[5] For prolonged handling, consider double-gloving or using gloves with a higher level of chemical resistance.[5] Gloves should be inspected before use and changed immediately if contaminated.[6]
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.[3][7] Ensure the lab coat is fully buttoned.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation.A respirator may be necessary if there is a risk of generating and inhaling dust, especially in poorly ventilated areas.[3] All respirator use must be in accordance with a respiratory protection program.[4]
Foot Protection Closed-toe ShoesTo protect feet from spills and falling objects.[3][7]

Operational Plans: Handling and Experimental Workflow

Proper handling procedures are crucial to prevent exposure and contamination. When working with this compound, especially in its powdered form, it is important to minimize dust generation.[8]

Experimental Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_area Designate and prepare a clean work area. don_ppe Don appropriate PPE (lab coat, gloves, eye protection). prep_area->don_ppe weigh Weigh this compound in a fume hood or ventilated enclosure. don_ppe->weigh dissolve Prepare solutions in a fume hood. weigh->dissolve decontaminate Decontaminate work surfaces and equipment. dissolve->decontaminate doff_ppe Doff PPE in the correct order. decontaminate->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Workflow for handling this compound.

Disposal Plans

Proper disposal of chemical waste is essential to protect personnel and the environment.[9][10] this compound waste should be handled as chemical waste.

Disposal Workflow for this compound Waste:

G cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal segregate Segregate this compound waste from other waste streams. container Place in a clearly labeled, sealed, and compatible waste container. segregate->container store Store the waste container in a designated satellite accumulation area. container->store pickup Arrange for pickup by the institution's hazardous waste management service. store->pickup

Disposal workflow for this compound.

Key Disposal Considerations:

  • Solid Waste: Unused this compound powder and contaminated consumables (e.g., weigh boats, pipette tips, gloves) should be collected in a designated solid chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid chemical waste container. Do not dispose of down the drain.[10]

  • Empty Containers: Empty containers of this compound should be triple-rinsed with a suitable solvent, the rinsate collected as chemical waste, and the container disposed of according to institutional guidelines.

  • Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and approximate concentrations.[6]

  • Segregation: Do not mix this compound waste with incompatible chemicals.[9][11]

By adhering to these safety and handling protocols, researchers can confidently work with this compound while maintaining a safe and compliant laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.